6-methoxyquinoline-2-carboxylic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-3-5-9-7(6-8)2-4-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPYIZUQEDQMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457948 | |
| Record name | 6-methoxyquinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75433-99-7 | |
| Record name | 6-methoxyquinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxyquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 6-Methoxyquinoline-2-Carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 6-methoxyquinoline-2-carboxylic acid. Moving beyond a simple checklist of procedures, this document delves into the strategic rationale behind the analytical choices, the interpretation of complex data, and the synergistic power of a multi-technique approach to deliver an unambiguous structural confirmation.
Introduction and Strategic Overview
This compound is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] Therefore, absolute certainty in the molecular structure of novel or synthesized quinoline derivatives is paramount for reproducible research and development, ensuring that structure-activity relationships (SAR) are built on a solid foundation.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the precise arrangement of atoms and their connectivity.
This integrated approach ensures the highest level of confidence in the final assigned structure.
The Proposed Structure and Analytical Hypothesis
Before analysis, we hypothesize the structure of this compound. This provides a framework for predicting spectroscopic outcomes and interpreting the resulting data. The IUPAC numbering convention for the quinoline ring is critical for assigning NMR signals correctly.
Caption: Hypothesized structure of this compound with IUPAC numbering.
Spectroscopic Analysis: Data and Interpretation
This section details the expected data from each analytical technique and provides an expert interpretation, explaining the causality behind the observed signals.
Mass Spectrometry (MS)
Core Objective: To confirm the molecular weight and elemental formula.
Methodology Rationale: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion, providing a highly accurate mass measurement essential for formula determination.
Expected Data & Interpretation: The chemical formula is C₁₁H₉NO₃. The monoisotopic mass is calculated to be 203.05824 Da .[2] HRMS analysis should yield a molecular ion peak ([M+H]⁺) at m/z 204.06552 or a deprotonated ion ([M-H]⁻) at m/z 202.05096.[2] Observing a mass accurate to within 5 ppm of the calculated value confirms the elemental composition.
Under harsher ionization conditions like Electron Ionization (EI), characteristic fragmentation would be expected. The primary fragmentation pathway for quinoline carboxylic acids involves the loss of the carboxyl group.[3]
| Parameter | Expected Value | Significance |
| Chemical Formula | C₁₁H₉NO₃ | Basis for all structural assumptions. |
| Monoisotopic Mass | 203.05824 Da | The precise theoretical mass of the most abundant isotopes.[2] |
| [M-H]⁻ Ion (m/z) | 202.05096 | Confirms molecular weight in negative ion mode ESI.[2] |
| [M-COOH]⁺ Fragment (m/z) | 158 | Loss of the carboxyl radical (45 Da), a common fragmentation for such acids.[4] |
| [M-CO₂]⁺ Fragment (m/z) | 159 | Loss of carbon dioxide (44 Da).[3] |
Infrared (IR) Spectroscopy
Core Objective: To identify the principal functional groups.
Methodology Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups whose vibrations correspond to specific energy absorptions. The presence of a carboxylic acid, an aromatic system, and an ether will produce a highly characteristic spectrum.
Expected Data & Interpretation: The IR spectrum is defined by the carboxylic acid moiety. The O-H stretch of a carboxylic acid is one of the most recognizable bands in IR spectroscopy, appearing as an extremely broad band from approximately 3300 to 2500 cm⁻¹.[5] This broadness is due to extensive hydrogen bonding, which creates a continuum of bond strengths.[6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation & Causality |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | The hallmark of a hydrogen-bonded carboxylic acid dimer.[7] |
| Aromatic C-H Stretch | 3100 - 3000 (sharp) | Associated with the sp² hybridized C-H bonds of the quinoline ring. |
| Aliphatic C-H Stretch | 3000 - 2850 (sharp) | Corresponds to the sp³ hybridized C-H bonds of the methoxy group.[8] |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 (strong, sharp) | The carbonyl stretch, its position indicating conjugation with the aromatic quinoline system.[6] |
| C=C / C=N Stretch (Aromatic) | 1600 - 1450 (multiple bands) | Characteristic vibrations of the quinoline aromatic ring system. |
| C-O Stretch (Ether & Acid) | 1320 - 1210 (strong) | A strong band resulting from the C-O stretches of both the methoxy ether and the carboxylic acid.[5] |
¹H NMR Spectroscopy
Core Objective: To determine the number, environment, and connectivity of protons.
Methodology Rationale: ¹H NMR provides detailed information about the hydrogen framework of the molecule. Chemical shifts indicate the electronic environment of each proton, while splitting patterns (multiplicity) reveal adjacent, non-equivalent protons, allowing for the mapping of the structure.
Expected Data & Interpretation: The spectrum should show signals for six distinct protons: five aromatic protons on the quinoline ring and the three equivalent protons of the methoxy group. The carboxylic acid proton often appears as a very broad singlet at a high chemical shift (>10 ppm) and may be difficult to observe or exchange with trace water in the solvent.[9]
| Proton Assignment | Expected δ (ppm) | Multiplicity | Rationale for Chemical Shift and Splitting |
| H5 | ~8.1 - 8.2 | d (J ≈ 3.0 Hz) | Located on the benzene portion of the ring. It is ortho to the electron-donating methoxy group but is also deshielded by the ring system. It is split by H7. |
| H3 | ~8.0 | d (J ≈ 8.5 Hz) | Adjacent to the electron-withdrawing nitrogen and carboxylic acid. Deshielded. Split by H4. |
| H4 | ~8.0 | d (J ≈ 8.5 Hz) | Adjacent to the nitrogen atom's influence. Split by H3. |
| H8 | ~7.9 - 8.0 | d (J ≈ 9.2 Hz) | Part of the benzene ring, ortho to the fused pyridine ring. Split by H7. |
| H7 | ~7.4 - 7.5 | dd (J ≈ 9.0, 3.0 Hz) | Coupled to both H8 (ortho-coupling) and H5 (meta-coupling). The electron-donating methoxy group at C6 shields this proton relative to H5 and H8. |
| -OCH₃ | ~3.9 | s | A sharp singlet for the three equivalent methyl protons. Its position is characteristic of an aryl methyl ether. |
| -COOH | >12 | br s | Highly deshielded due to the electronegative oxygens and hydrogen bonding. Often broad and may exchange with D₂O.[7] |
Note: Predicted chemical shifts (δ) and coupling constants (J) are estimates and can vary based on solvent and concentration.
¹³C NMR Spectroscopy
Core Objective: To determine the number and electronic environment of unique carbon atoms.
Methodology Rationale: ¹³C NMR spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms in the molecule, including quaternary carbons that are invisible in the ¹H spectrum. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment.
Expected Data & Interpretation: The structure contains 11 unique carbon atoms. The chemical shifts will be spread over a wide range, from the aliphatic methoxy carbon to the downfield carboxylic acid carbon.
| Carbon Assignment | Expected δ (ppm) | Rationale for Chemical Shift |
| C=O (Acid) | ~165-170 | Characteristic chemical shift for a carboxylic acid carbon conjugated with an aromatic system.[10] |
| C6 | ~158-160 | Aromatic carbon directly attached to the electron-donating oxygen of the methoxy group, resulting in significant downfield shift. |
| C2 | ~148-150 | Attached to both the electronegative nitrogen and the carboxylic acid group, causing a strong deshielding effect. |
| C4, C8a | ~144-148 | Quaternary carbons within the quinoline ring system. |
| C5, C8 | ~128-132 | Aromatic CH carbons on the benzene portion of the ring. |
| C3, C4a | ~120-125 | Aromatic CH and quaternary carbons. |
| C7 | ~104-106 | Aromatic CH carbon ortho to the strongly electron-donating methoxy group, causing significant upfield shielding. |
| -OCH₃ | ~55-56 | Typical chemical shift for an sp³ hybridized carbon of an aryl methyl ether. |
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 0.1 mg of this compound in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes for comprehensive data.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the mass accuracy is calibrated to < 5 ppm using a known standard.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 240 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
Data Integration and Structure Confirmation
The final step is to synthesize all spectroscopic data into a cohesive and logical proof of structure. This process is visualized in the workflow diagram below.
Caption: Workflow for the integrated spectroscopic elucidation of molecular structure.
The confirmation is achieved by cross-validation:
-
MS provides the correct molecular formula (C₁₁H₉NO₃).
-
IR confirms the presence of the essential functional groups required by this formula: a carboxylic acid, a methoxy ether, and an aromatic system.
-
NMR assembles these pieces into a single, unique structure. The ¹³C NMR shows 11 distinct carbons, and the ¹H NMR signal patterns and couplings perfectly match the substitution pattern of a 2-carboxy, 6-methoxy quinoline ring.
This convergence of independent data streams provides an exceptionally high degree of confidence, thereby validating the assigned structure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 2-methoxyquinoline-6-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
6-methoxyquinoline-2-carboxylic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-methoxyquinoline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and known biological activities, offering valuable information for researchers engaged in the discovery of novel therapeutic agents.
Core Compound Identification
CAS Number: 75433-99-7
Molecular Formula: C₁₁H₉NO₃
Molecular Weight: 203.19 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.
| Property | Value | Reference |
| CAS Number | 75433-99-7 | |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol |
Synthesis and Experimental Protocols
A plausible synthetic approach for this compound could be adapted from established protocols for related quinoline derivatives. One such general procedure is outlined below.
General Synthetic Workflow for Quinolines (Doebner Reaction Adaptation)
Caption: A potential synthetic workflow for this compound.
Experimental Steps (Hypothetical):
-
Reaction Setup: In a round-bottom flask, dissolve p-anisidine and glyoxylic acid in a suitable solvent such as ethanol or acetic acid.
-
Condensation: Heat the mixture to reflux for several hours to facilitate the initial condensation reaction and formation of the iminium intermediate.
-
Cyclization and Oxidation: An oxidizing agent, which can sometimes be one of the reactants or atmospheric oxygen, promotes the cyclization and subsequent aromatization to the quinoline ring system.
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water, and the resulting precipitate is collected by filtration. The crude product can then be purified by recrystallization from an appropriate solvent to yield pure this compound.
Biological Activity and Potential Applications
Derivatives of quinoline-2-carboxylic acid have been investigated for a range of biological activities, suggesting potential therapeutic applications for this compound.
Potential as P-glycoprotein Inhibitors
Structurally related 6-methoxy-2-arylquinolines have been designed and synthesized as potential P-glycoprotein (P-gp) inhibitors.[2] P-gp is a transmembrane efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents out of cancer cells. Inhibition of P-gp can, therefore, enhance the efficacy of anticancer drugs.
The evaluation of these compounds typically involves:
-
Cytotoxicity Assays: The intrinsic toxicity of the compounds is assessed against both drug-sensitive and multidrug-resistant cancer cell lines using assays such as the MTT assay.[2]
-
P-gp Inhibition Assays: The ability of the compounds to inhibit P-gp-mediated efflux is often measured using a fluorescent substrate of P-gp, such as rhodamine 123. An increase in intracellular fluorescence indicates inhibition of the pump.[2]
Potential as mGluR1 Antagonists
Other related quinoline derivatives, specifically 2-substituted quinoline 6-carboxamides, have been evaluated as potential metabotropic glutamate receptor 1 (mGluR1) antagonists for the treatment of neuropathic pain.[3] mGluR1 is a G-protein coupled receptor involved in modulating excitatory neurotransmission in the central nervous system.
The experimental workflow for evaluating such compounds generally includes:
-
Synthesis: Chemical synthesis of a library of quinoline derivatives.
-
In vitro Functional Assays: Evaluation of the antagonistic activity of the synthesized compounds on mGluR1, typically using a cell-based assay that measures changes in intracellular calcium or other second messengers upon receptor activation.
-
In vivo Models: Promising candidates from in vitro assays may then be tested in animal models of neuropathic pain to assess their analgesic effects.[3]
General Antimicrobial and Anticancer Potential
Functionalized methoxy quinoline derivatives have been evaluated as potential antiepileptic, anti-Alzheimer, antibacterial, and antifungal drug candidates.[4] These studies often involve in silico evaluations and in vitro enzyme inhibition assays.
Signaling Pathways
While specific signaling pathways directly modulated by this compound have not been elucidated, based on the activities of related compounds, potential interactions can be hypothesized. For instance, as a potential mGluR1 antagonist, it would be expected to interfere with G-protein signaling pathways.
Hypothetical mGluR1 Antagonism Pathway
Caption: A hypothetical signaling pathway of mGluR1 antagonism.
Conclusion
This compound represents a valuable scaffold for the development of new therapeutic agents. Its structural similarity to compounds with known biological activities, including P-glycoprotein inhibition and mGluR1 antagonism, suggests that it warrants further investigation. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this and related quinoline derivatives. Further studies are required to elucidate its precise mechanism of action and to fully characterize its pharmacological profile.
References
- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
An In-Depth Guide to the IUPAC Nomenclature of 6-methoxyquinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The systematic naming of chemical compounds is a cornerstone of scientific communication, ensuring clarity and precision. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose. This guide details the IUPAC nomenclature for the compound commonly known as 6-methoxyquinoline-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development.
Systematic IUPAC Name
The preferred IUPAC name for the compound is This compound .
This name is derived by identifying the principal functional group, the parent heterocyclic system, and any substituents, assigning locants to each to define the precise structure.
Deconstruction of the IUPAC Name
The naming process follows a set of established rules, prioritizing functional groups and ensuring the lowest possible numbering for substituents.
-
Identifying the Parent Heterocycle: The core structure is a quinoline ring system. Quinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.
-
Identifying the Principal Functional Group: According to IUPAC nomenclature priority rules, the carboxylic acid (-COOH) group is the principal functional group in this molecule.[1][2] When a carboxyl group is attached to a ring, the suffix "-carboxylic acid" is appended to the name of the parent ring system.[1]
-
Numbering the Ring System: The numbering of the quinoline ring is fixed. It starts from the nitrogen atom as position 1 and proceeds around the pyridine ring first, then continues to the benzene ring. The carboxylic acid group is located at position 2.
-
Identifying and Locating Substituents: There is one substituent on the quinoline ring: a methoxy group (-OCH₃). This group is located at position 6 of the quinoline ring.
By combining these elements, the systematic name is constructed as This compound .
Structural and Chemical Data
For clarity and cross-referencing, the following table summarizes key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 75433-99-7[3] |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol [4] |
Logical Derivation of the IUPAC Name
The process of naming a substituted heterocyclic compound like this compound can be visualized as a logical workflow. This ensures all IUPAC rules are systematically applied.
Caption: Logical workflow for deriving the IUPAC name of a substituted heterocyclic compound.
References
A Technical Guide to the Preliminary Biological Screening of 6-Methoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preliminary biological evaluation of 6-methoxyquinoline derivatives, a class of compounds recognized as a "privileged structure" in medicinal chemistry.[1] The versatility of the quinoline scaffold allows for extensive chemical modification, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties.[2][3] This guide details common experimental protocols, presents quantitative data from various studies, and visualizes key workflows and mechanisms of action to facilitate further research and development in this promising area.
Antimicrobial Activity
Derivatives of 6-methoxyquinoline have demonstrated notable efficacy against a range of pathogenic bacteria and fungi.[4][5] The primary methods for evaluating this activity are determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition in agar diffusion assays.[4][6]
Data Presentation: Antimicrobial Activity
The following tables summarize the antimicrobial efficacy of various 6-methoxyquinoline derivatives reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Methoxyquinoline Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Ester derivative 7b | Streptococcus pneumoniae (Gram+) | Not specified, but highest activity | [4][5] |
| Thioether derivative 9c | Streptococcus pneumoniae (Gram+) | Not specified, but highest activity | [4][5] |
| Ester derivative 7b | Pseudomonas aeruginosa (Gram-) | Not specified, but highest activity | [4][5] |
| Derivative 7d | Pseudomonas aeruginosa (Gram-) | Not specified, but highest activity | [4][5] |
| Thioether derivative 9b | Pseudomonas aeruginosa (Gram-) | Not specified, but highest activity | [4][5] |
| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'- azetidinyl)quinoline | Staphylococcus aureus ATCC 25923 | 3.125 | [7] |
| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'- azetidinyl)quinoline | Bacillus subtilis ATCC 6633 | 6.25 | [7] |
| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'- azetidinyl)quinoline | Escherichia coli ATCC 25922 | 6.25 | [7] |
| Compound 7e | Aspergillus fumigatus (Fungus) | More active than Amphotericin B | [4][5] |
| Compound 7e | Syncephalastrum racemosum (Fungus) | More active than Amphotericin B | [4][5] |
| Compound 7e | Geotrichum candidum (Fungus) | More active than Amphotericin B |[4][5] |
Experimental Protocols
A. Disc Diffusion Method This method is used for the qualitative assessment of antimicrobial activity.[4]
-
Medium Preparation: Prepare Nutrient Agar plates for bacteria or Sabouraud Dextrose Agar for fungi.
-
Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly swabbed onto the surface of the agar plate.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
B. Broth Microdilution Method (for MIC Determination) This method provides a quantitative measure of antimicrobial potency.[7]
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Visualizations: Antimicrobial Screening
Caption: General workflow for in vitro antimicrobial screening.
Caption: Proposed mechanism of action for quinolone-type antibiotics.[7][8]
Anticancer Activity
Quinoline derivatives are a significant class of compounds in oncology, with some acting as kinase inhibitors, tubulin polymerization inhibitors, or inducers of apoptosis.[1][3] The preliminary screening of 6-methoxyquinoline derivatives typically involves evaluating their cytotoxicity against a panel of human cancer cell lines.
Data Presentation: Anticancer Activity
The following table summarizes the cytotoxic effects (IC50 values) of selected 6-methoxyquinoline complexes and derivatives.
Table 2: In Vitro Anticancer Activity (IC50) of 6-Methoxyquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time | Reference |
|---|---|---|---|---|
| Cu(II) 6MQ Complex | A549 (Lung) | 57.9 | 24 h | [9] |
| 9-methoxycanthin-6-one | A2780 (Ovarian) | 4.04 ± 0.36 | Not specified | [10] |
| 9-methoxycanthin-6-one | SKOV-3 (Ovarian) | 5.80 ± 0.40 | Not specified | [10] |
| 9-methoxycanthin-6-one | MCF-7 (Breast) | 15.09 ± 0.99 | Not specified | [10] |
| 9-methoxycanthin-6-one | HT-29 (Colorectal) | 3.79 ± 0.069 | Not specified | [10] |
| 9-methoxycanthin-6-one | A375 (Skin) | 5.71 ± 0.20 | Not specified | [10] |
| 9-methoxycanthin-6-one | HeLa (Cervical) | 4.30 ± 0.27 | Not specified | [10] |
| Quinoline derivative 21 | H1975 (L858R/T790M Mutant EGFR) | 0.21 | Not specified | [11] |
| Quinoline derivative 21 | A549 (Wild-Type EGFR) | 0.99 | Not specified |[11] |
Experimental Protocols
A. MTT Cell Viability Assay This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds.[1][12]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for attachment.[13]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[13]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.[1]
Visualizations: Anticancer Screening
Caption: Preclinical workflow for in vitro anticancer drug screening.[2]
Caption: Pathway of tubulin polymerization inhibition by a Colchicine-Binding Site Inhibitor (CBSI).[14]
Antimalarial Activity
The quinoline core is fundamental to many antimalarial drugs, including quinine and chloroquine.[15][16] Research into 6-methoxyquinoline derivatives aims to identify new compounds effective against drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.[17]
Data Presentation: Antimalarial Activity
The following table presents the in vitro antiplasmodial activity of various 6-methoxyquinoline derivatives.
Table 3: In Vitro Antiplasmodial Activity of 6-Methoxyquinoline Derivatives
| Compound Series | P. falciparum Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 6-Chloro-2-arylvinylquinolines (Compound 29) | Dd2 (CQ-Resistant) | EC50 | 4.8 ± 2.0 nM | [18] |
| 6-Methoxy-2-arylvinylquinolines (Compound 9) | Dd2 (CQ-Resistant) | EC50 | 28.6 ± 0.9 nM | [18] |
| 6-Methoxy-2-arylvinylquinolines (Compound 8) | Dd2 (CQ-Resistant) | EC50 | 41.2 ± 5.3 nM | [18] |
| Monoquinoline methanamine (Compound 40) | 3D7 (CQ-Sensitive) | IC50 | 0.23 µM | [19] |
| Bisquinoline methanamine (Compound 59) | 3D7 (CQ-Sensitive) | IC50 | 0.93 µM |[19] |
Experimental Protocols
A. SYBR Green I-based Fluorescence Assay This is a widely used, high-throughput method for assessing parasite viability.
-
Parasite Culture: A-sexual, intra-erythrocytic stages of P. falciparum are cultured in vitro in human erythrocytes using RPMI-1640 medium supplemented with human serum/albumax.
-
Compound Plating: Test compounds are serially diluted in 96-well or 384-well plates.
-
Assay Initiation: Synchronized ring-stage parasite cultures (e.g., at 1% parasitemia and 2% hematocrit) are added to the wells containing the test compounds.
-
Incubation: Plates are incubated for 72 hours under a low-oxygen gas mixture (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This buffer lyses the erythrocytes and parasites, releasing parasite DNA.
-
Fluorescence Reading: After a 1-hour incubation in the dark, fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.
-
Data Analysis: The results are used to generate dose-response curves and calculate IC50 values.
Visualization: Antimalarial Screening
Caption: Workflow for a SYBR Green I-based in vitro antimalarial assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]
- 18. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Potential Research Applications of 6-Methoxyquinoline-2-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its synthesis, potential as an anti-inflammatory agent, and its role as a scaffold for the development of novel therapeutics, such as metabotropic glutamate receptor 1 (mGluR1) antagonists.
Synthesis of this compound
The synthesis of this compound can be achieved through the Doebner reaction. This reaction involves the condensation of an aniline (in this case, p-anisidine), an aldehyde, and pyruvic acid.
Experimental Protocol: Doebner Reaction for this compound
This protocol is adapted from the general procedure for the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids. To synthesize this compound, formaldehyde would be used as the aldehyde component.
Materials:
-
p-Anisidine
-
Formaldehyde (or a suitable precursor like paraformaldehyde)
-
Pyruvic acid
-
Ethanol
-
Hexane
Procedure:
-
A solution of formaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in ethanol (5 ml) is heated for 30 minutes.
-
p-Anisidine (9.45 mmol) is then added to the solution.
-
The reaction mixture is refluxed overnight.
-
After cooling, the precipitate formed is filtered.
-
The collected solid is washed with ethanol and hexane.
-
The crude product is recrystallized from ethanol to yield the purified this compound.
Diagram of the Doebner Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Doebner reaction.
Potential as an Anti-Inflammatory Agent
Quinoline derivatives are recognized for their anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages. Overproduction of NO is a hallmark of chronic inflammation.
Inhibition of Nitric Oxide Production
Table 1: Anti-Inflammatory Activity of Representative Quinoline Carboxylic Acid Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced NO production | RAW 264.7 | Data suggests significant inhibition | [1] |
| Quinoline-3-carboxylic acid | LPS-induced NO production | RAW 264.7 | Data suggests significant inhibition | [1] |
| Quinoline-2-carboxylic acid | LPS-induced NO production | RAW 264.7 | Data suggests significant inhibition | [1] |
Note: Specific IC50 values for the parent compounds in this assay were not detailed in the cited source, but their "impressively appreciable anti-inflammation affinities" were highlighted.
Experimental Protocol: Nitric Oxide Assay in RAW 264.7 Macrophages
This protocol outlines the measurement of nitrite, a stable product of NO, in cell culture medium using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
This compound (or derivatives)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 × 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or its derivatives) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Diagram of the Nitric Oxide Assay Workflow
Caption: Workflow for the LPS-induced nitric oxide production assay in RAW 264.7 macrophages.
Interference with NF-κB Signaling Pathway
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some quinoline derivatives have been shown to inhibit this pathway.[3][4]
Diagram of the Proposed NF-κB Signaling Inhibition by a Quinoline Derivative
Caption: Proposed mechanism of NF-κB inhibition by a quinoline derivative.
Scaffold for mGluR1 Antagonists
Derivatives of this compound have been synthesized and evaluated as antagonists of the metabotropic glutamate receptor 1 (mGluR1).[4] These receptors are implicated in various neurological disorders, including neuropathic pain. The development of potent and selective mGluR1 antagonists is a significant area of research in drug discovery.
Structure-Activity Relationship (SAR) Insights
Studies on 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have provided valuable SAR insights. For instance, a hydrophobic cyclic amine at the R1 position and a small secondary amide group at the R2 and R3 positions have been shown to be important for potent mGluR1 antagonistic activity.
Table 2: mGluR1 Antagonistic Activity of a Representative Quinoline Carboxamide Derivative
| Compound | Assay | IC50 (µM) | Reference |
| 13c (a 2,6-disubstituted quinoline) | In vitro calcium assay (FDSS) | 2.16 | [4] |
This data highlights the potential of the 6-methoxyquinoline scaffold in designing novel mGluR1 antagonists. Further optimization of derivatives based on this core structure could lead to the development of effective treatments for neuropathic pain.
Conclusion
This compound is a versatile chemical entity with significant potential in various research applications. Its straightforward synthesis via the Doebner reaction makes it an accessible building block for medicinal chemists. The inherent anti-inflammatory properties of the quinoline nucleus, coupled with the potential for derivatization to target specific receptors like mGluR1, make this compound a valuable scaffold for the development of new therapeutic agents. Further investigation into the biological activities of the parent compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Methoxyquinoline Compounds
This technical guide provides a comprehensive literature review of 6-methoxyquinoline and its derivatives, focusing on their synthesis, physicochemical properties, biological activities, and applications. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to 6-Methoxyquinoline
6-Methoxyquinoline is a heterocyclic aromatic organic compound that consists of a quinoline ring substituted with a methoxy group at the 6th position.[1] Its chemical formula is C₁₀H₉NO.[2] This compound serves as a versatile and crucial building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials.[2] The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The presence of the methoxy group at the 6-position significantly influences the molecule's electronic properties and biological activity, making its derivatives subjects of intense research.[2]
Physicochemical Properties
6-Methoxyquinoline is typically a colorless to light-yellow oily liquid with a distinct sweet odor.[5] It is insoluble in water but shows good solubility in organic solvents like alcohol.[5] Key physicochemical data are summarized in the table below.
| Property | Value | References |
| CAS Number | 5263-87-6 | [5] |
| Molecular Formula | C₁₀H₉NO | [2][5] |
| Molecular Weight | 159.18 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Melting Point | 18-20 °C | [5] |
| Boiling Point | 140-146 °C / 15 mmHg | [5] |
| Density | 1.15 g/mL at 20 °C | [5] |
| Refractive Index | n20/D 1.625 | [5] |
| Solubility | Insoluble in water; Soluble in alcohol | [5] |
Synthesis of 6-Methoxyquinoline
The most established and industrially favored method for synthesizing the 6-methoxyquinoline core is the Skraup synthesis.[5][6] This reaction involves the condensation of an aniline derivative with glycerol, typically using an oxidizing agent and a strong acid catalyst.[5] Alternative methods, such as the cyclization of o-aminobenzyl alcohols with ketones using transition metal catalysts, have also been developed.[5]
General Synthetic Workflow
The Skraup synthesis provides a scalable and cost-effective route to 6-methoxyquinoline. The general workflow involves a one-pot reaction followed by neutralization and purification steps.
Caption: Skraup Synthesis Workflow for 6-Methoxyquinoline.
Detailed Experimental Protocol: Modified Skraup Synthesis
The following protocol is adapted from patent literature, which describes a method with improved yield and safety by incorporating reaction inhibitors.[6][7]
Materials:
-
p-Methoxyaniline (1 part, molar ratio)
-
Glycerol (4.3-4.5 parts, molar ratio)
-
p-Methoxy nitrobenzene (oxidizing agent, 0.50-0.54 parts, molar ratio)
-
Ferrous sulfate (inhibitor, 0.20-0.25 parts, molar ratio)
-
Boric acid (inhibitor, 1.0-1.3 parts, molar ratio)
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Distilled water
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, combine p-methoxyaniline, glycerol, p-methoxy nitrobenzene, ferrous sulfate, and boric acid according to the specified molar ratios.[7]
-
Slowly and carefully, add concentrated sulfuric acid dropwise. The volume ratio of added sulfuric acid to glycerol should be approximately 1:6.[7]
-
After the addition of sulfuric acid is complete, heat the mixture to 140°C and maintain it at reflux for 8 to 8.5 hours.[7]
-
Allow the reaction mixture to cool naturally to room temperature.[7]
-
Neutralize the mixture to a pH of 5.5 using a sodium hydroxide solution.[7]
-
Remove any floating resin by decantation. Perform suction filtration to collect the solid.[7]
-
Wash the collected solid thoroughly with distilled water, followed by a wash with ethyl acetate.[7]
-
Combine all organic phases, including extractions from the aqueous phase with ethyl acetate.[7]
-
Remove the ethyl acetate via reduced pressure distillation to yield the final 6-methoxyquinoline product.[7] The addition of ferrous sulfate and boric acid helps to control the reaction's intensity, preventing charring and improving the overall yield.[6]
Biological Activities and Therapeutic Potential
Derivatives of 6-methoxyquinoline are being investigated for a wide array of therapeutic applications, owing to their diverse biological activities.[2]
Role in Drug Discovery
6-methoxyquinoline is a key precursor for generating libraries of diverse compounds for biological screening. Its structure can be readily modified to optimize activity against various therapeutic targets.
Caption: Role of 6-Methoxyquinoline in Drug Discovery.
Antimalarial Activity
The 8-amino-6-methoxyquinoline pharmacophore is a central element in established antimalarial drugs like primaquine and tafenoquine.[8] Recent research has focused on creating hybrid molecules that link this pharmacophore to other active moieties, such as tetrazole rings, to develop new agents against resistant strains of Plasmodium falciparum.[8]
Table: Antiplasmodial Activity of 8-Amino-6-methoxyquinoline-Tetrazole Hybrids [8]
| Compound ID | Linker/Side Chain | P. falciparum NF54 IC₅₀ (µM) | Cytotoxicity L-6 Cells IC₅₀ (µM) | Selectivity Index (SI) |
| 16 | Varied Linker & Side Chain | 0.324 | 105.0 | 318.3 |
| 17 | Varied Linker & Side Chain | 0.428 | 58.9 | 137.6 |
| 18 | Varied Linker & Side Chain | 0.400 | 119.4 | 298.5 |
| 19 | Varied Linker & Side Chain | 0.398 | 124.0 | 311.6 |
| 21 | 1-Naphthyl Analogue | 1.26 | 248.5 | 197.2 |
| 22 | Varied Linker & Side Chain | 0.897 | 54.73 | 61.0 |
Data extracted from a study on novel tetrazole hybrids, demonstrating potent activity and promising selectivity against P. falciparum.[8]
Anticancer and P-glycoprotein Inhibition
Certain 6-methoxyquinoline analogues show significant cytotoxic effects against multidrug-resistant cancer cell lines.[5] Their mechanism is sometimes linked to the inhibition of P-glycoprotein (P-gp), a transporter protein that pumps chemotherapeutic drugs out of cancer cells, thereby conferring resistance.[9] Aryl-substituted 6-methoxyquinoline derivatives have been specifically evaluated as potential P-gp inhibitors.[9]
Antibacterial Activity
Derivatives such as 3-fluoro-6-methoxyquinolines have been developed as novel inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][10] These compounds show excellent activity against clinically relevant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[10]
Signaling Pathway Modulation
While direct research on 6-methoxyquinoline's effect on specific signaling pathways is emerging, studies on related methoxy-substituted heterocyclic compounds provide a strong basis for hypothesized mechanisms. For instance, methoxyflavones (which share structural similarities) are known to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB pathway and can induce apoptosis in cancer cells through the PERK/EIF2α/ATF4/CHOP pathway, which is related to endoplasmic reticulum stress.[11][12] It is plausible that 6-methoxyquinoline derivatives could exert their anticancer and anti-inflammatory effects by modulating similar kinase signaling cascades.
Caption: Hypothesized action of a 6-MQ derivative on a generic MAPK signaling cascade.
Applications in Research and Industry
Beyond its therapeutic potential, 6-methoxyquinoline has several other important applications.
-
Fluorescent Sensors: It is used as a precursor in the synthesis of fluorescent sensors for detecting ions like zinc and chloride, which are crucial for monitoring in biological and environmental systems.[5][13]
-
Material Science: Due to its unique electronic properties, 6-methoxyquinoline is being explored for use in the development of organic light-emitting diodes (OLEDs), contributing to advancements in display technology.[2][5]
-
Coordination Chemistry: It functions as a ligand in coordination chemistry, helping researchers to study enzyme functions and biochemical pathways.[5]
Safety and Handling
6-Methoxyquinoline is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[5][14] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[5][14] It is recommended to work in a well-ventilated area. The compound is sensitive to light and should be stored below +30°C.[5]
Conclusion
6-Methoxyquinoline is a compound of significant interest with a well-established synthetic foundation and a continually expanding profile of biological activities. Its role as a versatile scaffold allows for the creation of diverse derivatives with potent antimalarial, anticancer, and antibacterial properties. Future research will likely focus on elucidating the precise molecular mechanisms and signaling pathways modulated by these compounds, further optimizing their structures for enhanced efficacy and safety, and expanding their applications in material science and diagnostics.
References
- 1. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 6-Methoxyquinoline | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 13. 6-methoxyquinoline, 5263-87-6 [thegoodscentscompany.com]
- 14. fishersci.com [fishersci.com]
A Senior Scientist's Guide to the Safe Handling of 6-Methoxyquinoline-2-Carboxylic Acid
This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for 6-methoxyquinoline-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Analysis and Compound Profile
This compound belongs to the quinoline class of heterocyclic aromatic compounds. While comprehensive toxicological data for this specific molecule is not widely available, a robust hazard profile can be constructed by analyzing its structural components—the quinoline core and the carboxylic acid functional group—and data from closely related analogs like 6-methoxyquinoline-4-carboxylic acid.
The primary hazards are associated with irritation.[1][2] Like many fine chemical powders, it can pose a respiratory hazard if inhaled and may cause irritation upon contact with skin and eyes.[1][3] The parent compound, quinoline, is classified as harmful if swallowed or in contact with skin, and is suspected of causing genetic defects and cancer.[4] Therefore, treating this compound with a high degree of caution is a prudent and necessary measure.
| Hazard Class | GHS Classification | Prevention and Response |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][2] | P264: Wash skin thoroughly after handling.[2][3] P280: Wear protective gloves.[2][3] P302+P352: IF ON SKIN: Wash with plenty of water.[1][2] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[1][2] | P280: Wear eye protection.[2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Respiratory Irritation | May cause respiratory irritation (Assumed from analogs)[3][5] | P261: Avoid breathing dust.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
Prerequisite Controls: Engineering and Personal Protection
Before handling this compound, a robust safety infrastructure must be in place. The causality is simple: minimize all routes of potential exposure.
Engineering Controls:
-
Chemical Fume Hood: All work involving the solid or its solutions must be conducted in a certified chemical fume hood.[6] This is the primary engineering control to prevent inhalation of airborne powder or solvent vapors.[7][8]
-
Safety Shower & Eyewash Station: These must be readily accessible and tested regularly.[9] Their immediate availability is critical for mitigating accidental exposures.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against direct contact.[7]
| Equipment | Specification | Purpose and Rationale |
| Hand Protection | Nitrile or Neoprene Gloves[7] | Provides a primary barrier against skin contact.[7] Gloves must be inspected for punctures before use and removed without touching the outer surface with bare skin.[10] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN166) | Protects eyes from accidental splashes of solutions or contact with airborne powder.[6][7] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[7] A chemical-resistant apron is recommended when handling larger quantities.[7] |
| Respiratory Protection | N95 Particulate Respirator or higher | Recommended for handling the solid, powdered form to prevent inhalation of dust particles, especially when a fume hood is not available for a specific short-term task.[7] |
Standard Operating Protocol (SOP) for Handling
This protocol outlines a self-validating workflow. Each step is designed to confirm a safe state before proceeding to the next, minimizing the risk of exposure and contamination.
Caption: A step-by-step workflow for the safe handling of this compound.
Methodology:
-
Preparation: Before entering the lab, don the required PPE: a laboratory coat, chemical splash goggles, and nitrile gloves.[7]
-
Work Area Setup: Ensure the chemical fume hood is operational.[7] Line the work surface with absorbent, disposable pads to contain any minor spills.
-
Weighing the Solid:
-
Perform all weighing operations inside the fume hood to contain any dust.[6]
-
Use an anti-static weigh boat or glassine paper to prevent the fine powder from dispersing due to static electricity.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
Place the solvent in an appropriately sized flask equipped with a magnetic stirrer.
-
Slowly add the weighed this compound to the solvent to avoid splashing.[7]
-
Keep the container covered to the extent possible during dissolution.
-
-
Experimental Use: Maintain a safe distance from reactions and use appropriate shielding if the procedure involves heating or pressure.[7] Avoid all direct contact with the substance.[7]
-
Decontamination: All glassware and surfaces that have come into contact with the compound must be decontaminated.[7] Rinse with an appropriate solvent (e.g., ethanol or acetone) into a designated hazardous waste container, followed by a thorough wash with soap and water.[7]
-
Waste Disposal:
-
Doffing PPE: Remove PPE in the designated area, ensuring not to contaminate skin or personal clothing. Dispose of single-use items in the hazardous waste container.[7] Always wash hands thoroughly after removing PPE.[6][11]
Emergency Procedures
In the event of an accident, a structured and rapid response is crucial.
Caption: A decision-making flowchart for emergency responses.
-
Spill Response:
-
Personal Safety First: Evacuate non-essential personnel from the immediate area.[1] Ensure you are wearing appropriate PPE before addressing the spill.
-
Containment: For small spills, cover with an inert absorbent material such as vermiculite or sand.[12]
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[12] Avoid creating dust.[1] Ventilate the area and decontaminate the spill surface.[1]
-
-
Personal Exposure & First Aid:
-
Inhalation: If inhaled, move the person into fresh air.[13] If breathing is difficult or stops, give artificial respiration.[12] Consult a physician immediately.[13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[12][13] Consult a physician.[13]
-
Eye Contact: Immediately rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[2][3] Consult a physician.[13]
-
Ingestion: Never give anything by mouth to an unconscious person.[13] Rinse the mouth with water and consult a physician.[13] Do NOT induce vomiting.[12]
-
-
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12][13]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[1][12]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][13]
-
Data Summary
While a complete dataset for this compound is limited, the following table consolidates available information for the target compound and its close structural analogs.
| Property | Value | Compound |
| Chemical Formula | C₁₁H₉NO₃ | This compound |
| CAS Number | 75433-99-7[14] | This compound |
| Molecular Weight | 203.19 g/mol [15] | 6-Methoxyquinoline-3-carboxylic acid (Isomer) |
| Appearance | White to pale yellow crystal/powder (Expected) | - |
| Melting Point | 280 °C (decomposition)[2][16] | 6-Methoxyquinoline-4-carboxylic acid (Isomer) |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible substances.[2][3] | General recommendation |
| Incompatible Materials | Strong oxidizing agents, strong acids.[5][12] | General recommendation |
References
- 1. chemos.de [chemos.de]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. actylislab.com [actylislab.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. 6-METHOXY-QUINOLINE-2-CARBOXYLIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 14. 6-METHOXY-QUINOLINE-2-CARBOXYLIC ACID | 75433-99-7 [chemicalbook.com]
- 15. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
Investigating the Mechanism of Action of 6-Methoxyquinoline-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxyquinoline-2-carboxylic acid belongs to the quinoline class of heterocyclic compounds, a scaffold known for a diverse range of biological activities. While direct and extensive studies on the mechanism of action of this compound are limited in publicly available literature, research on structurally related analogs provides significant insights into its potential biological targets and pathways. This technical guide consolidates the current understanding based on these related compounds, focusing on three primary potential mechanisms: antagonism of the metabotropic glutamate receptor 1 (mGluR1), inhibition of P-glycoprotein (P-gp), and disruption of tubulin polymerization. This document outlines the signaling pathways, provides detailed experimental protocols for key assays, and presents available quantitative data to facilitate further investigation and drug development efforts.
Potential Mechanisms of Action
Based on the bioactivity of closely related 6-methoxyquinoline derivatives, three potential mechanisms of action for this compound are proposed:
-
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism: Derivatives of 2-substituted quinoline-6-carboxamides have demonstrated antagonistic activity against mGluR1, a G-protein coupled receptor (GPCR) involved in excitatory neurotransmission.[1]
-
P-glycoprotein (P-gp) Inhibition: Certain 6-methoxy-2-arylquinoline analogs have been shown to inhibit the function of P-glycoprotein, a key transporter involved in multidrug resistance.
-
Tubulin Polymerization Inhibition: N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines and 5-amino-2-aroylquinolines have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. These compounds are believed to act by binding to the colchicine site on tubulin.
Signaling Pathways
mGluR1 Signaling Pathway
Metabotropic glutamate receptor 1 is a Gq-coupled GPCR. Upon activation by glutamate, it initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonism of mGluR1 by a compound like this compound would block these downstream effects.
P-glycoprotein Efflux Mechanism
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to efflux a wide variety of substrates out of the cell. Inhibition of P-gp by this compound would lead to the intracellular accumulation of P-gp substrates, such as certain chemotherapeutic drugs or fluorescent dyes like Rhodamine 123.
Tubulin Polymerization Dynamics
Tubulin dimers (alpha and beta tubulin) polymerize to form microtubules, a crucial component of the cytoskeleton involved in mitosis. This process is dynamic, with constant polymerization and depolymerization. Inhibitors of tubulin polymerization, such as colchicine and potentially this compound, bind to tubulin dimers, preventing their incorporation into microtubules and leading to microtubule depolymerization and cell cycle arrest.
Quantitative Data
Table 1: Bioactivity of 6-Methoxyquinoline Analogs
| Compound Class | Target | Assay | Key Compound Example | IC50 Value (µM) | Reference |
| 2-Amino/Methoxy Quinoline-6-carboxamides | mGluR1 | Ca2+ Flux Assay | Compound 13c | 2.16 | [1] |
| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines | Tubulin | Tubulin Polymerization | Compound 4a | 0.85 | |
| 5-Amino-2-aroylquinolines | Tubulin | Tubulin Polymerization | Compound 87 | 1.6 | |
| 6-Methoxy-2-arylquinolines | P-glycoprotein | Rhodamine 123 Efflux | Compounds 5a & 5b | More potent than Verapamil |
Experimental Protocols
mGluR1 Antagonism: Calcium Flux Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to mGluR1 activation and its inhibition by a test compound.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human mGluR1 in appropriate media.
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then add varying concentrations of this compound (or vehicle control) and incubate.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure baseline fluorescence, then add a known concentration of an mGluR1 agonist (e.g., glutamate) and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium release. The inhibitory effect of the compound is determined by the reduction in this fluorescence signal. Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
P-glycoprotein Inhibition: Rhodamine 123 Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.
Methodology:
-
Cell Culture: Use a cell line that overexpresses P-glycoprotein (e.g., a multidrug-resistant cancer cell line) and a corresponding parental sensitive cell line.
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) as a positive control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate to allow for cellular uptake.
-
Efflux and Measurement: Wash the cells to remove extracellular Rhodamine 123 and replace with fresh media (containing the test compound). Incubate to allow for P-gp-mediated efflux.
-
Lysis and Fluorescence Reading: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Increased intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Tubulin Polymerization Inhibition Assay
This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer on ice. Prepare a stock solution of GTP.
-
Reaction Setup: In a 96-well plate on ice, add tubulin, GTP, and various concentrations of this compound. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Place the plate in a spectrophotometer or fluorescence plate reader pre-warmed to 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm (for turbidity) or the change in fluorescence (if using a fluorescent reporter) over time.
-
Data Analysis: Polymerization of tubulin results in an increase in turbidity or fluorescence. Inhibition is observed as a decrease in the rate and extent of this increase. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is yet to be established, the activities of its structural analogs strongly suggest potential roles as an mGluR1 antagonist, a P-glycoprotein inhibitor, or a tubulin polymerization inhibitor. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the systematic investigation of these potential mechanisms. Further research, employing the outlined assays, is crucial to elucidate the precise molecular targets and to validate the therapeutic potential of this compound.
References
Navigating the Solubility Landscape of 6-Methoxyquinoline-2-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of 6-methoxyquinoline-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of its behavior in various solvent systems. While specific quantitative solubility data for this compound is not publicly available at present, this guide furnishes qualitative solubility information for a closely related isomer, 6-methoxyquinoline-4-carboxylic acid, and outlines a comprehensive, generalized experimental protocol for solubility determination.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring both a carboxylic acid and a methoxy-substituted quinoline ring, suggests a nuanced solubility profile that is critical for its handling, formulation, and bioavailability. Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating viable drug products.
Solubility Profile
Precise, quantitative solubility data for this compound remains to be published in peer-reviewed literature. However, valuable insights can be gleaned from the reported solubility of its structural isomer, 6-methoxyquinoline-4-carboxylic acid. The following table summarizes the available qualitative solubility information for this related compound.
| Solvent | Solubility |
| Water | Slightly soluble |
| Ether | Slightly soluble |
| Alcohol | Slightly soluble |
Table 1: Qualitative Solubility of 6-Methoxyquinoline-4-carboxylic Acid
The term "slightly soluble" indicates that the compound does not dissolve readily in these solvents at standard temperature and pressure. The presence of the polar carboxylic acid group contributes to some aqueous solubility, which is likely pH-dependent. In acidic conditions, the carboxylic acid will be protonated, potentially reducing solubility in water, while in alkaline conditions, the formation of a carboxylate salt would be expected to enhance aqueous solubility. The quinoline ring system, being largely aromatic and nonpolar, contributes to its solubility in organic solvents like ether and alcohol.
Experimental Protocol for Solubility Determination
To ascertain the quantitative solubility of this compound, a robust and validated experimental methodology is required. The following section details a standard protocol based on the equilibrium shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The amount of solid added should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: The vials are agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow the excess solid to sediment. The supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles. Centrifugation prior to filtration can also be employed to facilitate the separation of the solid and liquid phases.
-
Sample Preparation for Analysis: A precise aliquot of the clear, filtered supernatant is diluted with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
HPLC Analysis: The diluted sample is injected into the HPLC system. The concentration of this compound is determined by comparing the peak area of the analyte to a standard curve prepared from solutions of known concentrations.
-
Data Analysis: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
A Technical Guide to Quantum Chemical Calculations for 6-Methoxyquinoline-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 6-methoxyquinoline-2-carboxylic acid. This molecule is of significant interest in medicinal chemistry, and understanding its fundamental quantum mechanical properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This document outlines a standard computational protocol, presents representative data in a structured format, and illustrates the computational workflow.
Introduction to Quantum Chemical Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in chemical and pharmaceutical research.[1][2] These methods allow for the detailed investigation of molecular properties that can be difficult or expensive to determine experimentally. For a molecule like this compound, DFT can provide insights into its stable conformation, vibrational modes corresponding to spectroscopic data (IR and Raman), and electronic characteristics that govern its reactivity and interaction with biological targets. The following sections detail a typical computational study on this molecule.
Calculated Molecular and Electronic Properties
The data presented herein are representative values derived from a simulated DFT study, based on common computational practices for similar organic molecules.[3][4] The calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic compounds.[5][6]
Optimized Molecular Geometry
Geometry optimization is the first step in computational analysis, seeking the lowest energy conformation of the molecule. The resulting bond lengths and angles are crucial for understanding the molecule's three-dimensional structure.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths | ||
| C=O (Carboxylic) | 1.22 Å | |
| C-O (Carboxylic) | 1.35 Å | |
| O-H (Carboxylic) | 0.97 Å | |
| C-O (Methoxy) | 1.37 Å | |
| O-CH3 (Methoxy) | 1.43 Å | |
| Bond Angles | ||
| O=C-O (Carboxylic) | 123.5° | |
| C-O-H (Carboxylic) | 107.0° | |
| C-O-C (Methoxy) | 118.0° | |
| Dihedral Angle | C(ring)-C(ring)-C=O | ~180° (Planar) |
Table 1: Selected optimized geometric parameters for this compound.
Vibrational Frequency Analysis
Calculating vibrational frequencies serves two main purposes: to confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. The assignments help in interpreting experimental spectroscopic data.[7]
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Description |
| ν(O-H) | Carboxylic Acid | 3550 | O-H Stretching |
| ν(C-H) | Aromatic/Methyl | 3100 - 2950 | C-H Stretching |
| ν(C=O) | Carboxylic Acid | 1725 | C=O Carbonyl Stretching |
| ν(C=C), ν(C=N) | Quinoline Ring | 1610, 1580, 1490 | Ring Skeletal Vibrations |
| δ(C-H) | Ring/Methyl | 1450 - 1300 | C-H Bending |
| ν(C-O) | Methoxy/Carboxylic | 1250, 1170 | C-O Stretching |
Table 2: Calculated vibrational frequencies and their assignments for key functional groups.
Frontier Molecular Orbitals and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
| Parameter | Calculated Value (eV) | Implication |
| HOMO Energy | -6.58 | Electron-donating capability |
| LUMO Energy | -2.15 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.43 | Chemical reactivity, stability |
| Ionization Potential (I) | 6.58 | Energy to remove an electron |
| Electron Affinity (A) | 2.15 | Energy released when gaining an electron |
| Global Electrophilicity (ω) | 2.79 | Propensity to accept electrons |
Table 3: Key electronic properties and global reactivity descriptors.
Detailed Computational Methodology
This section outlines a standard protocol for performing quantum chemical calculations on this compound, as would be implemented using a software package like Gaussian.
I. Molecular Structure Input:
-
The initial 3D structure of this compound is drawn using a molecular editor (e.g., GaussView, ChemDraw).
-
The structure is saved in a format compatible with the calculation software (e.g., .gjf for Gaussian).
II. Geometry Optimization:
-
The calculation is set up using Density Functional Theory (DFT).
-
The B3LYP hybrid functional is selected, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
The 6-311++G(d,p) basis set is chosen. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, to account for non-spherical electron distribution.
-
The optimization is run in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate a specific environment.
-
The calculation converges when the forces on the atoms and the change in energy between steps fall below a defined threshold, indicating a stationary point on the potential energy surface has been found.
III. Frequency Calculation:
-
Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
This calculation computes the second derivatives of the energy with respect to atomic positions.
-
The results confirm the nature of the stationary point. The absence of imaginary frequencies verifies that the structure is a true local minimum.
-
The output provides the vibrational frequencies, IR intensities, and Raman activities, which can be used to simulate the corresponding spectra.
IV. Electronic Property Analysis:
-
The final optimized structure is used to perform a single-point energy calculation.
-
From this calculation, molecular orbital energies (including HOMO and LUMO) are extracted.
-
Further analysis, such as Natural Bond Orbital (NBO) or Molecular Electrostatic Potential (MEP) mapping, can be performed to investigate charge distribution, intramolecular interactions, and sites susceptible to electrophilic or nucleophilic attack.
Visualization of Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculation process described in the methodology.
References
- 1. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Detailed Synthesis Protocol for 6-Methoxyquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-methoxyquinoline-2-carboxylic acid, a key intermediate in pharmaceutical research and development. The protocols outlined below are based on established chemical principles for quinoline synthesis, offering a reliable pathway to this valuable compound.
Introduction
This compound, also known as 6-methoxyquinaldinic acid, is a crucial building block in the synthesis of various biologically active molecules. Its quinoline core, substituted with a methoxy group and a carboxylic acid, provides a versatile scaffold for the development of novel therapeutic agents. The synthesis of this compound is of significant interest to medicinal chemists and drug development professionals.
While several methods exist for the synthesis of the quinoline core, a common and effective strategy for obtaining the 2-carboxylic acid derivative involves a two-step process: the synthesis of the corresponding 2-methylquinoline followed by its oxidation. Another prominent method for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] However, for the specific synthesis of the 2-carboxylic acid isomer, the oxidation of a 2-methyl precursor is a more direct and commonly employed route.
Synthesis Pathway Overview
The recommended synthetic approach for this compound is a two-step process:
-
Step 1: Synthesis of 6-Methoxy-2-methylquinoline (Doebner-von Miller Reaction) : This step involves the reaction of p-anisidine with an α,β-unsaturated carbonyl compound, typically crotonaldehyde, in the presence of an acid catalyst and an oxidizing agent. This reaction, a variation of the Skraup synthesis, is known as the Doebner-von Miller reaction.[3]
-
Step 2: Oxidation of 6-Methoxy-2-methylquinoline : The methyl group at the 2-position of the quinoline ring is then oxidized to a carboxylic acid.
This two-step pathway offers a reliable and scalable method for the preparation of the target compound.
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-2-methylquinoline
This protocol is based on the principles of the Doebner-von Miller reaction.
Materials:
-
p-Anisidine
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Toluene
-
Sodium hydroxide solution
-
Dichloromethane or ethyl acetate for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of p-anisidine and concentrated hydrochloric acid in water is prepared.
-
The mixture is heated to reflux.
-
A solution of crotonaldehyde in an organic solvent such as toluene is added dropwise to the refluxing mixture over a period of 1-2 hours. An oxidizing agent is also included in the reaction mixture.
-
After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is allowed to cool to room temperature.
-
The reaction mixture is carefully neutralized with a concentrated solution of sodium hydroxide until the pH is basic.
-
The product is extracted with an organic solvent like dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 6-methoxy-2-methylquinoline.
-
The crude product can be purified by column chromatography or recrystallization.
Step 2: Oxidation of 6-Methoxy-2-methylquinoline to this compound
This protocol describes the oxidation of the 2-methyl group to a carboxylic acid.
Materials:
-
6-Methoxy-2-methylquinoline
-
Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)
-
Sodium hydroxide or pyridine
-
Sulfuric acid or hydrochloric acid
-
Ethanol
-
Water
Procedure using Potassium Permanganate:
-
6-Methoxy-2-methylquinoline is suspended in a basic aqueous solution.
-
Potassium permanganate is added portion-wise to the stirred mixture.
-
The reaction mixture is heated to reflux for several hours until the purple color of the permanganate disappears. The reaction progress can be monitored by TLC.
-
After cooling, the manganese dioxide precipitate is removed by filtration.
-
The filtrate is acidified with a strong acid (e.g., sulfuric acid) to precipitate the crude this compound.
-
The product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Data Presentation
| Parameter | Step 1: 6-Methoxy-2-methylquinoline Synthesis | Step 2: Oxidation to this compound |
| Reactants | p-Anisidine, Crotonaldehyde | 6-Methoxy-2-methylquinoline, Oxidizing Agent (e.g., KMnO₄) |
| Solvent | Water, Toluene | Water |
| Catalyst/Reagent | Hydrochloric acid, Oxidizing agent | Potassium permanganate, Sodium hydroxide |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 6-8 hours | Several hours |
| Typical Yield | Moderate to Good | Good |
| Purification Method | Column Chromatography/Recrystallization | Recrystallization |
Logical Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Synthesis of 6-Methoxyquinoline-4-Carboxylic Acid: A Detailed Application Guide to the Doebner Reaction
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the application of the Doebner reaction for the synthesis of 6-methoxyquinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry. This document provides an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and critical insights for successful synthesis, tailored for researchers in organic synthesis and drug development.
Introduction: The Doebner Reaction in Quinoline Synthesis
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The Doebner reaction, a three-component condensation, offers a robust and versatile method for the synthesis of quinoline-4-carboxylic acids.[1][2][3] This one-pot synthesis involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid, typically under acidic conditions.[3]
It is important to note the regioselectivity of the Doebner reaction, which consistently yields quinoline-4-carboxylic acids. While the initial topic specified the 2-carboxylic acid isomer, the Doebner reaction mechanism inherently directs carboxylation to the 4-position of the quinoline ring. This guide will therefore focus on the synthesis of 6-methoxyquinoline-4-carboxylic acid, a compound often referred to as quininic acid, which is the expected product when using 4-methoxyaniline (p-anisidine) as the aromatic amine component.[1]
Mechanistic Insights: The "Why" Behind the "How"
The Doebner reaction is believed to proceed through a series of key steps that explain the formation of the quinoline-4-carboxylic acid product.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (4-methoxyaniline) and an aldehyde to form a reactive Schiff base or iminium ion.[3]
-
Enolization of Pyruvic Acid: Concurrently, pyruvic acid tautomerizes to its enol form, which acts as a nucleophile.[3]
-
Carbon-Carbon Bond Formation: The enol of pyruvic acid attacks the iminium ion in a Michael-type addition. This is a critical C-C bond-forming step.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline derivative attacks the ketone carbonyl, leading to cyclization.
-
Dehydration and Aromatization: The cyclized intermediate then dehydrates and subsequently oxidizes to form the stable aromatic quinoline ring system.[4]
The methoxy group at the 6-position of the aniline starting material is an electron-donating group, which facilitates the electrophilic cyclization step and generally leads to good yields in the Doebner reaction.[1]
Experimental Protocol: Synthesis of 6-Methoxyquinoline-4-Carboxylic Acid
This protocol details the synthesis of 6-methoxyquinoline-4-carboxylic acid from 4-methoxyaniline, formaldehyde, and pyruvic acid.
Materials:
-
4-Methoxyaniline (p-anisidine)
-
Pyruvic acid
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
Procedure: [1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pyruvic acid (1.26 g, 14.3 mmol) in ethanol (10 mL).
-
Addition of Aldehyde: To the stirred solution, add a 37% aqueous solution of formaldehyde (0.77 g, 9.45 mmol).
-
Initial Heating: Heat the mixture at reflux for 30 minutes.
-
Addition of Aniline: Add 4-methoxyaniline (1.16 g, 9.45 mmol) to the reaction mixture.
-
Reflux: Continue to heat the reaction mixture at reflux overnight.
-
Product Isolation: After cooling the reaction mixture to room temperature, the precipitated product is collected by vacuum filtration using a Büchner funnel.
-
Washing and Purification: Wash the collected solid sequentially with cold ethanol and then with hexane to remove unreacted starting materials and soluble impurities.
-
Drying and Characterization: The purified 6-methoxyquinoline-4-carboxylic acid is then dried under vacuum. The final product can be characterized by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 6-methoxyquinoline-4-carboxylic acid via the Doebner reaction.
| Parameter | Value |
| Reactants | |
| 4-Methoxyaniline | 1.16 g (9.45 mmol) |
| Pyruvic Acid | 1.26 g (14.3 mmol) |
| Formaldehyde (37% aq.) | 0.77 g (9.45 mmol) |
| Solvent | Ethanol (10 mL) |
| Reaction Time | Overnight |
| Reaction Temperature | Reflux |
| Product | 6-Methoxyquinoline-4-carboxylic acid |
| Theoretical Yield | 2.02 g |
| Typical Actual Yield | 85-95% |
| Appearance | Crystalline solid |
Visualizing the Doebner Reaction
The following diagrams illustrate the overall reaction workflow and a plausible mechanistic pathway for the synthesis of 6-methoxyquinoline-4-carboxylic acid.
Caption: General workflow for the synthesis of 6-methoxyquinoline-4-carboxylic acid via the Doebner reaction.
Caption: Plausible mechanistic pathway of the Doebner reaction.
Troubleshooting and Optimization
While the Doebner reaction is generally reliable, certain challenges may arise.
-
Low Yields: If the yield is lower than expected, ensure all reagents are pure and the reaction is heated at a consistent reflux temperature. The reaction time can also be extended. For less reactive anilines, the use of a Lewis acid catalyst such as tin tetrachloride or scandium(III) triflate may be beneficial.[5]
-
Side Reactions: The formation of byproducts can occur. Proper purification, including thorough washing of the crude product, is essential to remove these impurities.
-
Reaction Vigor: Some Doebner reactions can be exothermic. For larger scale reactions, controlled addition of reagents and external cooling may be necessary to manage the reaction temperature.
Conclusion
The Doebner reaction provides an efficient and straightforward method for the synthesis of 6-methoxyquinoline-4-carboxylic acid. By understanding the underlying mechanism and following a well-defined protocol, researchers can reliably produce this important heterocyclic compound for applications in drug discovery and development. The versatility of the Doebner reaction allows for the synthesis of a diverse library of quinoline derivatives by varying the aniline and aldehyde starting materials.
References
The Versatile Scaffold: Harnessing 6-Methoxyquinoline-2-Carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Quinoline Core - A Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged scaffold." This designation is reserved for molecular frameworks that can serve as ligands for a diverse array of biological targets, leading to compounds with a wide spectrum of therapeutic applications. From the historical significance of quinine in combating malaria to the development of modern anticancer and antibacterial agents, the quinoline motif has consistently proven its worth in the quest for novel therapeutics.
This guide focuses on a particularly promising derivative: 6-methoxyquinoline-2-carboxylic acid . The strategic placement of a methoxy group at the 6-position and a carboxylic acid at the 2-position endows this scaffold with a unique combination of electronic and steric properties, making it an ideal starting point for the synthesis of targeted therapeutic agents. The methoxy group, a hydrogen bond acceptor and a modulator of lipophilicity, can influence metabolic stability and target engagement. The carboxylic acid moiety, a versatile functional handle, allows for the facile introduction of various pharmacophoric groups through amide bond formation, esterification, and other transformations. This functional group can also participate in crucial hydrogen bonding and ionic interactions with biological targets.[1]
This document provides a comprehensive overview of the synthetic routes to this compound, detailed protocols for its derivatization, and methodologies for evaluating the biological activity of its analogs. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
I. Synthesis of the this compound Scaffold
The synthesis of the this compound core can be approached through several established named reactions for quinoline synthesis, followed by functional group manipulation. Two classical and reliable methods are the Doebner-von Miller reaction and the Pfitzinger reaction .[2][3][4]
Protocol 1: Synthesis via the Doebner-von Miller Reaction and Subsequent Oxidation
This two-step approach first constructs the 6-methoxy-2-methylquinoline intermediate, which is then oxidized to the desired carboxylic acid.
Step 1: Synthesis of 6-Methoxy-2-methylquinoline
The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[2][4][5]
-
Reaction Scheme:
-
p-Anisidine + Crotonaldehyde → 6-Methoxy-2-methylquinoline
-
-
Materials:
-
p-Anisidine
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Toluene
-
Sodium hydroxide solution (concentrated)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-anisidine (1.0 equivalent) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6-methoxy-2-methylquinoline.[6]
-
Step 2: Oxidation of 6-Methoxy-2-methylquinoline to this compound
The methyl group at the 2-position can be oxidized to a carboxylic acid using a suitable oxidizing agent.
-
Reaction Scheme:
-
6-Methoxy-2-methylquinoline + Oxidizing Agent → this compound
-
-
Materials:
-
6-Methoxy-2-methylquinoline
-
Selenium dioxide (SeO₂) or Potassium permanganate (KMnO₄)
-
Dioxane/Water or Pyridine
-
Hydrochloric acid (for acidification)
-
-
Procedure (using Selenium Dioxide):
-
In a round-bottom flask, dissolve 6-methoxy-2-methylquinoline (1.0 equivalent) in a mixture of dioxane and water.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a sodium bicarbonate solution and wash with ether to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
-
Protocol 2: Synthesis via the Pfitzinger Reaction
The Pfitzinger reaction provides a more direct route to quinoline-4-carboxylic acids, which can be adapted for the synthesis of 2-carboxylic acid derivatives. A variation of this involves the reaction of 5-methoxyisatin with a suitable carbonyl compound.[3][7][8]
-
Reaction Scheme:
-
5-Methoxyisatin + a-Keto acid (e.g., pyruvic acid) → this compound
-
-
Materials:
-
5-Methoxyisatin
-
Pyruvic acid
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Dissolve potassium hydroxide (3.0 equivalents) in ethanol in a round-bottom flask.
-
Add 5-methoxyisatin (1.0 equivalent) and stir at room temperature for 1 hour.
-
Add pyruvic acid (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
After cooling, evaporate the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with ether to remove impurities.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield this compound.[9]
-
II. Functionalization of the this compound Scaffold
The true utility of this scaffold lies in its potential for diversification. The carboxylic acid at the 2-position is the primary site for modification, allowing for the creation of large libraries of amides and esters. The quinoline ring itself can also be functionalized, for instance, through halogenation followed by cross-coupling reactions.
Protocol 3: Amide Bond Formation
-
General Reaction Scheme:
-
This compound + Amine → 6-Methoxyquinoline-2-carboxamide
-
-
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Coupling agents (e.g., HATU, HBTU, EDC/HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Solvent (e.g., DMF, DCM)
-
-
Procedure (using HATU):
-
Dissolve this compound (1.0 equivalent) in DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 4: Esterification
-
General Reaction Scheme:
-
This compound + Alcohol → 6-Methoxyquinoline-2-carboxylate ester
-
-
Materials:
-
This compound
-
Desired alcohol
-
Acid catalyst (e.g., sulfuric acid) or coupling agent (e.g., DCC/DMAP)
-
Solvent (e.g., the alcohol itself as solvent, or DCM)
-
-
Procedure (Fischer Esterification):
-
Dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-24 hours, monitoring by TLC.
-
Cool the reaction and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Protocol 5: Suzuki-Miyaura Cross-Coupling for Ring Functionalization
To introduce aryl or heteroaryl substituents onto the quinoline ring, a halogenated precursor is required. For example, bromination of the quinoline ring can be achieved, followed by a Suzuki-Miyaura coupling.
-
General Reaction Scheme (example at the 4-position):
-
4-Bromo-6-methoxyquinoline-2-carboxylic acid ester + Boronic acid → 4-Aryl-6-methoxyquinoline-2-carboxylic acid ester
-
-
Materials:
-
Brominated this compound derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
-
Procedure:
-
To a reaction vessel, add the brominated quinoline derivative (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by TLC.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
III. Biological Evaluation of this compound Derivatives
Once a library of derivatives has been synthesized, their biological activity must be assessed. The choice of assays will depend on the therapeutic area of interest. Given the prevalence of the quinoline scaffold in anticancer drug discovery, this section will focus on relevant in vitro assays.
Protocol 6: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][10][11]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2][10][11]
-
Protocol 7: Enzyme Inhibition Assay
If the compounds are designed to target a specific enzyme, a direct enzyme inhibition assay is necessary.
-
Principle: The activity of a purified enzyme is measured in the presence and absence of the inhibitor.
-
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Synthesized compounds
-
96-well plates
-
Detection system (e.g., spectrophotometer, fluorometer)
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compounds.
-
In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction velocities and determine the percentage of inhibition at each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
IV. Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships, providing valuable insights for lead optimization.
Table 1: Example of SAR Data for 6-Methoxyquinoline-2-carboxamide Derivatives Against Cancer Cell Lines
| Compound ID | R Group (Amine) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 1a | Benzylamine | 15.2 | 22.5 | 18.7 |
| 1b | 4-Fluorobenzylamine | 8.9 | 12.1 | 9.5 |
| 1c | 4-Methoxybenzylamine | 25.6 | 31.8 | 28.3 |
| 1d | Cyclohexylamine | 45.1 | 58.3 | 50.2 |
| 1e | Morpholine | >100 | >100 | >100 |
Note: The data in this table is hypothetical and for illustrative purposes only.
-
Aromatic amines generally lead to better activity than aliphatic amines.
-
Electron-withdrawing substituents on the phenyl ring (e.g., fluorine in 1b ) may enhance potency.
-
Bulky aliphatic amines (e.g., cyclohexylamine in 1d ) and polar groups like morpholine (1e ) may be detrimental to activity.
V. Visualization of Workflows and Pathways
Diagram 1: General Synthetic Workflow
Caption: Synthetic and screening workflow.
Diagram 2: Potential Anticancer Mechanism of Action
Caption: Potential anticancer signaling pathways.
VI. Conclusion
The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. Its amenability to a variety of synthetic transformations allows for the creation of diverse chemical libraries, while its inherent "privileged" nature suggests a high probability of identifying compounds with potent and selective biological activity. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to embark on the exploration of this exciting area of medicinal chemistry. Through systematic synthesis, rigorous biological evaluation, and insightful structure-activity relationship studies, the full therapeutic potential of this compound derivatives can be unlocked.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Illuminating Cellular Processes: Application of Chemical Probes Derived from 6-Methoxyquinoline-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and utilization of chemical probes derived from the versatile 6-methoxyquinoline-2-carboxylic acid scaffold. This class of compounds holds significant promise for elucidating complex biological pathways and identifying novel therapeutic targets. The following sections detail the synthesis, characterization, and application of a hypothetical fluorescent probe, MQ-FA-1 (Methoxy-Quinoline-Fluorophore-Activator-1) , designed for the targeted imaging of activated kinases in cancer cells.
Introduction to Quinoline-Based Chemical Probes
The quinoline ring system is a privileged scaffold in medicinal chemistry and chemical biology, renowned for its tunable photophysical properties and diverse biological activities.[1][2][3][4] Derivatives of quinoline-2-carboxylic acid, in particular, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][5][6] By chemically modifying the this compound core, it is possible to develop highly specific chemical probes for a variety of biological targets. These probes can be engineered to report on enzymatic activity, protein-protein interactions, or the localization of specific biomolecules within living cells.
Hypothetical Probe: MQ-FA-1
MQ-FA-1 is a novel fluorescent chemical probe designed to selectively bind to the active conformation of a specific oncogenic kinase. The probe consists of three key components:
-
The 6-methoxyquinoline core: This provides the foundational structure and contributes to the overall photophysical properties of the probe.
-
A kinase-binding moiety: A pharmacophore designed to interact with the ATP-binding pocket of the target kinase.
-
A fluorophore with an activatable linker: A fluorescent reporter that exhibits a significant increase in quantum yield upon binding to the target, minimizing background fluorescence.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for MQ-FA-1, showcasing its high potency and selectivity. This data is representative of what would be expected from a well-characterized chemical probe and is based on reported values for similar quinoline-based inhibitors.[3][7][8]
| Parameter | Value | Assay Condition |
| Target Kinase IC50 | 50 nM | In vitro biochemical assay |
| Off-Target Kinase Panel (100 kinases) IC50 | > 10 µM | In vitro biochemical assays |
| Cellular Target Engagement EC50 | 200 nM | NanoBRET assay in HEK293T cells |
| Fluorescence Quantum Yield (Unbound) | 0.05 | PBS, pH 7.4 |
| Fluorescence Quantum Yield (Bound to Target) | 0.65 | PBS, pH 7.4 with 1 µM target kinase |
| Excitation Wavelength (λex) | 488 nm | |
| Emission Wavelength (λem) | 520 nm |
Experimental Protocols
Synthesis of MQ-FA-1
The synthesis of MQ-FA-1 is proposed via a multi-step process involving a Doebner reaction to form the quinoline core, followed by functionalization to attach the kinase-binding moiety and the activatable fluorophore.[9]
Step 1: Synthesis of 6-methoxy-2-(4-aminophenyl)quinoline-4-carboxylic acid
-
In a round-bottom flask, dissolve 4-aminobenzaldehyde (1.0 eq) and pyruvic acid (1.2 eq) in ethanol.
-
Heat the mixture to reflux for 30 minutes.
-
Add p-anisidine (1.0 eq) to the solution and continue to reflux overnight.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration and wash with cold ethanol and hexane.
-
Recrystallize the crude product from ethanol to yield the desired quinoline carboxylic acid.
Step 2: Amide Coupling with Kinase-Binding Moiety
-
Suspend the product from Step 1 in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.1 eq) and a catalytic amount of dimethylformamide (DMF) and stir at room temperature for 2 hours.
-
In a separate flask, dissolve the desired kinase-binding amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution from the first flask to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Purify the product by column chromatography.
Step 3: Attachment of the Activatable Fluorophore
-
Dissolve the product from Step 2 in a suitable solvent such as DMF.
-
Add the N-hydroxysuccinimide (NHS) ester of the activatable fluorophore (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Purify the final product, MQ-FA-1, by reverse-phase HPLC.
Protocol for Cellular Imaging with MQ-FA-1
This protocol outlines the use of MQ-FA-1 for imaging activated kinases in a cancer cell line known to overexpress the target kinase.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MQ-FA-1 stock solution (1 mM in DMSO)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture overnight in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Treatment: Treat cells with a known activator of the target kinase (e.g., a growth factor) for the desired time to induce kinase activation. A vehicle-treated control should be included.
-
Probe Staining:
-
Prepare a working solution of MQ-FA-1 by diluting the 1 mM stock solution to a final concentration of 1-5 µM in serum-free DMEM.
-
Remove the culture medium from the cells and wash twice with warm PBS.
-
Add the MQ-FA-1 working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Imaging:
-
Remove the staining solution and wash the cells three times with warm PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with excitation at 488 nm and emission collection between 500-550 nm.
-
-
Image Analysis: Quantify the fluorescence intensity in the treated versus control cells to determine the extent of kinase activation.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway that can be investigated using MQ-FA-1. The probe is designed to target an activated downstream kinase in a growth factor signaling cascade, which is often dysregulated in cancer.
References
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Comprehensive Characterization of 6-Methoxyquinoline-2-Carboxylic Acid
An Application Note and Protocol Guide
Abstract
6-Methoxyquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, often serving as a key building block for more complex bioactive molecules. Rigorous and unambiguous characterization of this intermediate is paramount to ensure the quality, purity, and structural integrity of downstream products. This guide provides a detailed framework of validated analytical methodologies for the comprehensive characterization of this compound. We present optimized protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is accompanied by an explanation of the underlying scientific principles, expected data, and interpretation guidelines to empower researchers with a robust, self-validating system for compound verification.
Introduction and Compound Profile
The quinoline scaffold is a privileged structure in drug discovery, and its derivatives exhibit a wide array of biological activities. This compound, in particular, provides a versatile synthetic handle—the carboxylic acid group—for further chemical modification, while the methoxy-substituted quinoline core influences the molecule's electronic and steric properties. Accurate analytical characterization is the cornerstone of its use, ensuring reproducibility in research and manufacturing. This document serves as a practical guide to achieving this.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 75433-99-7 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | N/A |
| Molecular Weight | 203.19 g/mol | [2] |
| Appearance | White to off-white powder/crystalline solid | General chemical knowledge |
| Monoisotopic Mass | 203.05824 Da | [2] |
Chromatographic Analysis for Purity and Quantification: HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase (RP-HPLC) method is highly effective. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrophobicity of the quinoline ring system allows for strong retention on the C18 column, enabling excellent separation from polar impurities and starting materials.
Experimental Protocol: Analytical RP-HPLC
This protocol is designed for the routine purity assessment of this compound.
-
System Preparation:
-
Ensure the HPLC system is equilibrated with the initial mobile phase conditions. A stable baseline is critical for accurate quantification.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock, prepare a working solution of approximately 50 µg/mL in the same diluent.
-
Filter the working solution through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
-
Chromatographic Conditions:
-
The parameters below are optimized for a robust and reproducible separation. The use of an acid modifier (formic acid or TFA) is crucial for good peak shape by suppressing the ionization of the carboxylic acid group. Formic acid is preferred for mass spectrometry compatibility.[3]
-
Table 2: Analytical HPLC Method Parameters
| Parameter | Recommended Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to maintain the analyte in a neutral state. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the compound from the C18 column. |
| Gradient | 30% to 90% B over 10 minutes | A gradient ensures efficient elution and separation from impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 254 nm and 325 nm | Quinoline systems have strong UV absorbance at these wavelengths.[4] |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Column Temperature | 30°C | Maintains consistent retention times. |
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram (Area % method). For accurate quantification, a calibration curve with a certified reference standard is required.
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Molecular Weight and Structural Confirmation: Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, thereby confirming its elemental composition. When coupled with HPLC (LC-MS), it becomes a powerful technique for identifying impurities. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this compound.
Experimental Protocol: ESI-MS
-
Instrumentation:
-
A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements to confirm the elemental formula.[5]
-
-
Sample Introduction:
-
The sample can be introduced directly via infusion or through an LC-MS interface using the HPLC method described previously. The latter is preferred as it provides separation prior to analysis.
-
-
MS Parameters:
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Positive Mode ([M+H]⁺): The quinoline nitrogen is basic and readily protonated.
-
Negative Mode ([M-H]⁻): The carboxylic acid is acidic and readily deprotonated.
-
-
Mass Range: Scan from m/z 50 to 500 to cover the analyte and potential low-mass fragments or impurities.
-
Capillary Voltage: ~3.5 kV (positive), ~3.0 kV (negative).
-
Source Temperature: ~120 °C.
-
Data Interpretation
-
Molecular Ion: The primary goal is to identify the molecular ion peak. The theoretical monoisotopic mass is 203.05824 Da.
-
In positive mode, expect the protonated molecule [M+H]⁺ at m/z 204.0655 .
-
In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z 202.0509 .
-
-
Fragmentation: Fragmentation provides structural information. The fragmentation of quinoline carboxylic acids typically involves the loss of the carboxyl group.[6][7]
Table 3: Expected Ions and Fragments in ESI-MS
| Ion Type | Expected m/z | Description |
| [M+H]⁺ | 204.0655 | Protonated parent molecule (Positive Mode) |
| [M-H]⁻ | 202.0509 | Deprotonated parent molecule (Negative Mode) |
| [M+H-H₂O]⁺ | 186.0550 | Loss of water from the carboxylic acid |
| [M+H-CO₂]⁺ | 160.0757 | Loss of carbon dioxide (decarboxylation) |
Visualization: Key MS Fragmentation Pathway
Caption: Primary fragmentation pathways in ESI+ mode.
Unambiguous Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required for a full characterization of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively dissolves the carboxylic acid and its -OH proton is observable.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. The carboxylic acid proton may be a broad signal and can be confirmed by a D₂O exchange experiment.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D experiments like COSY (proton-proton correlations) and HSQC (direct proton-carbon correlations) are highly valuable.
-
Data Interpretation and Expected Chemical Shifts
The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methoxy group. The following are predicted values based on the analysis of similar quinoline structures.[8][9]
Table 4: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 13.0 - 14.0 | Broad Singlet | N/A |
| H-3 | ~8.3 | Doublet | ~8.5 |
| H-4 | ~8.2 | Doublet | ~8.5 |
| H-8 | ~7.9 | Doublet | ~9.0 |
| H-5 | ~7.5 | Doublet | ~2.5 |
| H-7 | ~7.4 | Doublet of Doublets | ~9.0, ~2.5 |
| -OCH₃ | ~3.9 | Singlet | N/A |
Table 5: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) |
| C=O (Carboxyl) | ~166 |
| C-6 | ~158 |
| C-2 | ~149 |
| C-8a | ~145 |
| C-4 | ~138 |
| C-4a | ~130 |
| C-8 | ~129 |
| C-3 | ~122 |
| C-7 | ~122 |
| C-5 | ~105 |
| -OCH₃ | ~56 |
Functional Group Identification: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation by the sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Setup:
-
Record a background spectrum of the clean ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Data Interpretation
The FTIR spectrum will provide clear evidence for the key functional groups. The characteristic vibrations for carboxylic acids are particularly informative.[10]
Table 6: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, strong |
| Aromatic C-H | C-H stretch | 3000-3100 | Sharp, medium |
| Carboxylic Acid | C=O stretch | 1680-1720 | Strong, sharp |
| Aromatic Ring | C=C / C=N stretch | 1500-1650 | Multiple medium to strong bands |
| Methoxy Group | C-O stretch | 1200-1280 (asym) & 1000-1075 (sym) | Strong |
Integrated Characterization Strategy
No single technique provides a complete picture. A robust characterization of this compound relies on the synergistic use of these orthogonal methods. The workflow below illustrates how these techniques are integrated to provide unambiguous confirmation of structure and purity.
Visualization: Overall Analytical Workflow
Caption: Integrated workflow for compound characterization.
Conclusion
The analytical methods detailed in this guide—HPLC, MS, NMR, and FTIR—form a comprehensive and robust platform for the characterization of this compound. By following these protocols and understanding the principles of data interpretation, researchers can confidently verify the identity, purity, and structural integrity of their material. This foundational analytical work is critical for ensuring the validity and reproducibility of any subsequent research or development activities.
References
- 1. 6-METHOXY-QUINOLINE-2-CARBOXYLIC ACID | 75433-99-7 [chemicalbook.com]
- 2. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. chempap.org [chempap.org]
- 7. researchgate.net [researchgate.net]
- 8. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum [chemicalbook.com]
- 9. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 10. researchgate.net [researchgate.net]
Application Note: ¹H and ¹³C NMR Spectroscopic Analysis of 6-Methoxyquinoline-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxyquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation, purity assessment, and detailed analysis of such organic molecules. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound and presents predicted spectral data based on the analysis of structurally related compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These chemical shifts (δ) are estimated based on data from quinoline-2-carboxylic acid and 6-methoxyquinoline, incorporating established substituent effects.[1][2] Actual experimental values may vary slightly depending on solvent, concentration, and temperature. The numbering convention for the quinoline ring is shown in Figure 1.
Figure 1. Structure and numbering of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-3 | 8.25 - 8.35 | d | 8.5 - 8.7 | Doublet due to coupling with H-4. |
| H-4 | 8.15 - 8.25 | d | 8.5 - 8.7 | Doublet due to coupling with H-3. |
| H-5 | 7.40 - 7.50 | d | 2.8 - 3.0 | Doublet due to meta coupling with H-7. |
| H-7 | 7.50 - 7.60 | dd | J = 9.2, 2.9 | Doublet of doublets due to ortho coupling with H-8 and meta coupling with H-5. |
| H-8 | 7.95 - 8.05 | d | 9.1 - 9.3 | Doublet due to ortho coupling with H-7. |
| 6-OCH₃ | 3.90 - 4.00 | s | - | Singlet for the methoxy group protons. |
| 2-COOH | 13.0 - 14.0 | br s | - | Broad singlet, characteristic of a carboxylic acid proton; may exchange with D₂O.[3][4] |
d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 149.5 - 151.0 | Attached to the carboxylic acid group. |
| C-3 | 121.5 - 122.5 | |
| C-4 | 137.5 - 138.5 | |
| C-4a | 128.0 - 129.0 | Quaternary carbon. |
| C-5 | 105.0 - 106.0 | Shielded by the ortho-methoxy group. |
| C-6 | 158.0 - 159.0 | Attached to the electron-donating methoxy group. |
| C-7 | 123.0 - 124.0 | |
| C-8 | 132.0 - 133.0 | |
| C-8a | 145.0 - 146.0 | Quaternary carbon. |
| 6-OCH₃ | 55.5 - 56.5 | Methoxy carbon. |
| 2-COOH | 166.5 - 167.5 | Carbonyl carbon of the carboxylic acid.[4][5] |
Experimental Protocols
This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Instrumentation
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
NMR Tubes: 5 mm high-precision NMR tubes.
Sample Preparation
A critical step for acquiring high-resolution spectra is proper sample preparation.[6]
-
Weighing the Sample: Accurately weigh the sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for carboxylic acids as it readily dissolves polar compounds and allows for the observation of the exchangeable carboxylic acid proton.
-
Dissolution:
-
Place the weighed sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆.[6]
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
-
Transfer and Filtration:
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any particulate matter which can degrade spectral quality.
-
The final sample height in the tube should be approximately 4-5 cm.[7]
-
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (0.00 ppm) for spectra recorded in organic solvents like CDCl₃. For DMSO-d₆, the residual solvent peak at ~2.50 ppm (for ¹H) and ~39.52 ppm (for ¹³C) can be used for referencing.
NMR Data Acquisition
Workflow for NMR Analysis The general workflow from sample preparation to final data analysis is depicted in the following diagram.
Caption: Experimental workflow for NMR analysis.
¹H NMR Acquisition Parameters (Typical for 400 MHz):
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical for 400 MHz):
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (-10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
Data Processing and Analysis
-
Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
-
Referencing: Reference the spectrum using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Peak Picking and Integration: Identify all significant peaks. For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.
-
Assignment: Assign the peaks to the corresponding nuclei in the molecule based on their chemical shift, multiplicity, coupling constants, and integration, comparing them with the predicted data in Tables 1 and 2. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC are recommended.[7]
References
- 1. 6-Methoxyquinoline(5263-87-6) 1H NMR [m.chemicalbook.com]
- 2. 6-Methoxyquinoline(5263-87-6) 13C NMR [m.chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. benchchem.com [benchchem.com]
- 8. ucl.ac.uk [ucl.ac.uk]
Application Note: Functional Group Analysis of 6-methoxyquinoline-2-carboxylic acid using FT-IR Spectroscopy
Introduction
6-methoxyquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in pharmacologically active molecules. The precise characterization of its functional groups is crucial for quality control, reaction monitoring, and understanding its chemical properties. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. This application note provides a detailed protocol for the functional group analysis of this compound using FT-IR spectroscopy and a summary of its characteristic vibrational frequencies.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. When a molecule is exposed to infrared radiation, its bonds and functional groups vibrate by stretching or bending. The absorption of this radiation is recorded as a spectrum, where the positions of the absorption bands (peaks) are indicative of specific functional groups, and the intensity of the bands can be related to the concentration of the substance.
For this compound, the key functional groups to be identified are the carboxylic acid (-COOH), the methoxy group (-OCH₃), and the quinoline aromatic ring system.
Data Presentation: Characteristic FT-IR Absorption Bands
The following table summarizes the expected characteristic FT-IR absorption bands for this compound. These values are based on established group frequencies and data from related quinoline and carboxylic acid derivatives.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Intensity |
| 3300 - 2500 | O-H stretch | Carboxylic Acid (Hydrogen-bonded dimer) | Broad, Strong |
| 3100 - 3000 | C-H stretch | Aromatic (Quinoline ring) | Medium to Weak |
| 2980 - 2850 | C-H stretch | Methoxy group (-OCH₃) | Medium to Weak |
| 1710 - 1680 | C=O stretch | Carboxylic Acid (Conjugated)[1] | Strong |
| 1620 - 1580 | C=C stretch | Aromatic (Quinoline ring) | Medium |
| 1500 - 1400 | C=C stretch | Aromatic (Quinoline ring) | Medium |
| 1440 - 1395 | O-H bend | Carboxylic Acid[2] | Medium |
| 1320 - 1210 | C-O stretch | Carboxylic Acid[1][2] | Strong |
| ~1250 | C-O-C asymmetric stretch | Methoxy group | Strong |
| ~1040 | C-O-C symmetric stretch | Methoxy group | Medium |
| 950 - 910 | O-H bend (out-of-plane) | Carboxylic Acid[2] | Broad, Medium |
| 850 - 750 | C-H bend (out-of-plane) | Aromatic (Quinoline ring) | Strong |
Experimental Protocols
This section details the methodologies for sample preparation and analysis of this compound using FT-IR spectroscopy. The choice of method depends on the available instrumentation and the physical state of the sample. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method are most common.
Method 1: Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.
Materials:
-
This compound (solid)
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow it to cool in a desiccator.
-
Sample Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.
-
Mixing: Place the sample and KBr in the agate mortar and grind them together until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the powder mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Method 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern and rapid technique that requires minimal sample preparation.
Materials:
-
This compound (solid)
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal surface is clean. Wipe it gently with a lint-free tissue soaked in a suitable solvent (like isopropanol) and allow it to dry completely.
-
Background Spectrum: With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-650 cm⁻¹).
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.
Mandatory Visualizations
Experimental Workflow for FT-IR Analysis
Caption: Workflow for FT-IR analysis of a solid sample.
Logical Relationship of Functional Groups and FT-IR Peaks
Caption: Functional groups and their corresponding FT-IR peaks.
References
Topic: A Robust HPLC Method for the Purity Analysis of 6-Methoxyquinoline-2-Carboxylic Acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive, step-by-step guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 6-methoxyquinoline-2-carboxylic acid. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We delve into the scientific rationale behind methodological choices, from column and mobile phase selection to detector settings, ensuring a robust and reliable assay. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound is a key heterocyclic building block in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or critical intermediate, ensuring its purity is paramount to guarantee the safety, efficacy, and quality of the final product. HPLC is the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.
The development of a successful HPLC method is a systematic process grounded in the physicochemical properties of the analyte.
Understanding the Analyte: this compound
To design an effective separation strategy, we must first consider the molecular structure and properties of this compound.
-
Structure: The molecule contains a quinoline ring system, which is aromatic and imparts significant hydrophobicity.
-
Functional Groups: It possesses a carboxylic acid group (-COOH) and a methoxy group (-OCH₃).
-
Ionization Potential: The carboxylic acid is acidic (estimated pKa ~2-4), while the quinoline nitrogen is basic (estimated pKa ~4-5). This makes the molecule's overall charge and hydrophobicity highly dependent on the pH of the mobile phase.[4]
-
UV Absorbance: The conjugated aromatic system of the quinoline ring acts as a strong chromophore, making UV detection a highly suitable technique.
Based on these properties, a reverse-phase HPLC method is the logical choice.[5][6] The strategy will be to suppress the ionization of the carboxylic acid by maintaining a low mobile phase pH. This renders the molecule more neutral and hydrophobic, promoting retention on a nonpolar C18 stationary phase and ensuring sharp, symmetrical peaks.[4]
HPLC Method Development Workflow
The development process follows a logical progression from initial screening to final validation. This workflow ensures that all critical parameters are systematically evaluated and optimized.
Caption: A systematic workflow for HPLC method development and validation.
Optimized Chromatographic Conditions
The following table summarizes the final, optimized conditions derived from the development process. The causality for these choices is explained in the subsequent protocol sections.
| Parameter | Optimized Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/PDA Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 15% B; 2-12 min: 15-85% B; 12-15 min: 85% B; 15.1-18 min: 15% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) scanning 200-400 nm. Quantitation at 290 nm. |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
Detailed Experimental Protocols
Reagent and Sample Preparation
Objective: To prepare all solutions accurately and ensure the analyte is fully dissolved for injection.
Materials:
-
This compound Reference Standard (≥98% purity)
-
This compound Sample for analysis
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (H₃PO₄), 85% (Analytical Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters (PTFE or Nylon)
Protocol:
-
Mobile Phase A Preparation (0.1% H₃PO₄ in Water):
-
Carefully add 1.0 mL of 85% phosphoric acid to 900 mL of ultrapure water in a 1 L volumetric flask.
-
Bring the volume to 1 L with water and mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.
-
-
Mobile Phase B Preparation (Acetonitrile):
-
Use HPLC grade acetonitrile directly. Filter and degas as with Mobile Phase A.
-
-
Diluent Preparation (50:50 Acetonitrile:Water):
-
Mix equal volumes of acetonitrile and ultrapure water. This is used for preparing standards and samples to ensure compatibility with the initial mobile phase conditions.
-
-
Reference Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to the mark with methanol.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 1.25 mL of the Stock Solution into a 25 mL volumetric flask.
-
Dilute to the mark with the Diluent (50:50 Acetonitrile:Water).
-
-
Sample Preparation (50 µg/mL):
-
Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol as described for the stock solution.
-
Perform a second dilution by pipetting 1.25 mL of this solution into a 25 mL volumetric flask and diluting to the mark with the Diluent.
-
-
Final Filtration: Before injection, filter all working standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.
HPLC System Operation and System Suitability
Objective: To ensure the chromatographic system is performing adequately before analyzing samples.
Protocol:
-
Set up the HPLC system according to the conditions in the table above.
-
Equilibrate the column with the initial mobile phase conditions (15% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution (50 µg/mL).
-
Perform one injection of a blank (Diluent).
-
Evaluate the system suitability parameters against the pre-defined acceptance criteria.
| System Suitability Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of secondary interactions. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injector and the stability of the system. |
| % RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Indicates the stability of the pump and mobile phase composition. |
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] The following experiments are designed to meet the requirements for a purity assay as outlined by the ICH.[9][10][11]
Caption: Core parameters for analytical method validation as per ICH Q2(R2).
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
Protocol:
-
Inject the blank (diluent) to ensure no interfering peaks are at the retention time of the analyte.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
If available, inject known impurities or a forced degradation sample (e.g., acid, base, peroxide, heat, light stressed) to demonstrate separation between the main peak and potential degradants.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. Peak purity analysis using a DAD/PDA detector should pass, indicating spectral homogeneity across the peak.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between concentration and detector response over a specified range.
Protocol:
-
Prepare a series of at least five concentrations from the Reference Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 25, 40, 50, 60, and 75 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).
-
The data points should not show significant deviation from the regression line.
-
Accuracy (Recovery)
Objective: To assess the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a sample matrix (placebo). If not available, use the sample itself.
-
Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Recovery (%) = [(Measured Amount - Original Amount) / Spiked Amount] x 100
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Objective: To demonstrate the consistency and reproducibility of the method.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual sample preparations at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the % RSD of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the cumulative % RSD for all 12 preparations (from both days).
-
-
Acceptance Criteria:
-
The % RSD for repeatability should be ≤ 2.0%.
-
The % RSD for intermediate precision should be ≤ 2.0%.
-
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Analyze the Working Standard Solution while making small, deliberate changes to the method.
-
Typical parameters to vary include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1 units, by adjusting acid concentration)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the peak area response should not change significantly. This is often evaluated qualitatively or by ensuring the change is within the precision limits of the method.[12]
Data Interpretation and Conclusion
The purity of a test sample is calculated by comparing its peak area to that of the reference standard, typically using an area percent normalization for impurities.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This developed and validated RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of this compound. It is fit for its intended purpose in a quality control environment for routine analysis.
References
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. m.youtube.com [m.youtube.com]
- 12. propharmagroup.com [propharmagroup.com]
Application Notes & Protocols: Derivatization of the Carboxylic Acid Group in 6-Methoxyquinoline-2-carboxylic Acid
Abstract
6-Methoxyquinoline-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. The strategic modification of its carboxylic acid moiety is fundamental to modulating its physicochemical properties, enabling its incorporation into larger molecular frameworks, and facilitating analysis. This guide provides an in-depth exploration of robust and field-proven protocols for the derivatization of this key functional group. We will detail two primary transformations: esterification and amide bond formation (amidation) . The protocols are designed to be self-validating, with explanations of the causality behind procedural steps, reagent choices, and expected outcomes, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of Derivatization
The carboxylic acid group of this compound is a versatile chemical handle. However, its inherent polarity and low volatility can present challenges for certain applications, such as analysis by gas chromatography-mass spectrometry (GC-MS) or achieving desired solubility and cell permeability in drug candidates.[1] Derivatization transforms this group into esters, amides, or other functionalities to:
-
Enhance Analytical Tractability: Conversion to more volatile and thermally stable esters (e.g., methyl or trimethylsilyl esters) is essential for GC-MS analysis.[1]
-
Modulate Biological Activity: In drug development, converting a carboxylic acid to an ester can create a prodrug, improving bioavailability. Amide formation allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents.[2]
-
Enable Further Synthesis: Activation of the carboxylic acid is the first step in coupling it with various nucleophiles (alcohols, amines, thiols) to build complex molecular architectures.[3]
This document provides detailed methodologies for the two most common and powerful derivatization pathways: esterification and amidation.
Pathway I: Esterification Protocols
Esterification is a cornerstone reaction for modifying carboxylic acids. We present two highly reliable methods: a classic acid-catalyzed Fischer esterification for simple esters and a modern carbodiimide-mediated Steglich esterification for more sensitive or sterically hindered substrates.[4][5][6]
Protocol 2.1: Fischer Esterification for Methyl/Ethyl Ester Synthesis
This method is ideal for creating simple alkyl esters using an excess of the corresponding alcohol as both reactant and solvent, driven by an acid catalyst.[5] The reaction is governed by equilibrium, and the removal of water or use of excess alcohol drives it toward the product.[7]
Core Principle: Protonation of the carbonyl oxygen by a strong acid enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.
Materials:
-
This compound
-
Anhydrous Methanol or Ethanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20 equivalents or as the solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux. The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up & Neutralization: After completion, cool the mixture to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Repeat the wash until CO₂ evolution ceases.
-
Final Wash & Drying: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: Purify the product by column chromatography on silica gel or recrystallization if necessary.
Protocol 2.2: Steglich Esterification using DCC and DMAP
This protocol is exceptionally mild and efficient, particularly for sterically hindered alcohols or acid-sensitive substrates.[6][8] It relies on the activation of the carboxylic acid by a carbodiimide, with 4-(Dimethylamino)pyridine (DMAP) acting as a highly effective acylation catalyst.[6]
Core Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a highly reactive acylpyridinium species, which is readily attacked by the alcohol.
Materials:
-
This compound
-
Alcohol (e.g., tert-butanol, isopropanol) (1.5-3.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM, cool the flask to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled reaction mixture.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-5 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filtration: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Work-up: Combine the filtrates and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Pathway II: Amide Bond Formation (Amidation)
Amide coupling is arguably the most frequent reaction in medicinal chemistry.[2][3] The protocols below utilize modern coupling reagents that are highly efficient and minimize side reactions.
Protocol 3.1: EDC/HOBt Mediated Amide Coupling
This is a classic and reliable method using a water-soluble carbodiimide (EDC), which simplifies work-up, and an additive (HOBt) to suppress racemization and improve efficiency.[9][10]
Core Principle: EDC activates the carboxylic acid. The resulting O-acylisourea intermediate is highly reactive and prone to side reactions. 1-Hydroxybenzotriazole (HOBt) traps this intermediate to form an HOBt-active ester, which is more stable and reacts cleanly with the amine to form the amide bond.
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stirring: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by silica gel column chromatography.
Protocol 3.2: HATU-Mediated Amide Coupling
HATU is a uronium salt-based coupling reagent known for its high efficiency and rapid reaction times, making it suitable for challenging couplings, including those with sterically hindered components.[2][11][12]
Core Principle: HATU reacts with the carboxylate anion (formed in the presence of a base like DIPEA) to generate a highly reactive O-acyl-tetramethylisouronium salt, which rapidly acylates the amine.
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 eq)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Coupling Reagent Addition: Add HATU (1.2 eq) portion-wise to the solution. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 3.1 (quenching with water, extraction, washing, drying, and chromatography).
Data Summary & Visualization
Table 1: Comparison of Derivatization Protocols
| Protocol | Primary Reagents | Conditions | Pros | Cons |
| Fischer Esterification | Alcohol, H₂SO₄ | Reflux, 4-12 h | Inexpensive, simple for Me/Et esters | Harsh acidic conditions, not for sensitive substrates, requires high temp.[5] |
| Steglich Esterification | Alcohol, DCC, DMAP | 0 °C to RT, 3-5 h | Mild conditions, good for hindered alcohols | DCC byproduct (DCU) can be difficult to remove, DCC is an allergen.[6][8] |
| EDC/HOBt Amidation | Amine, EDC, HOBt, DIPEA | RT, 12-24 h | Reliable, water-soluble byproduct, good for general use | Slower than uronium reagents, potential side reactions without HOBt.[9] |
| HATU Amidation | Amine, HATU, DIPEA | RT, 1-4 h | Fast, highly efficient, good for difficult couplings | More expensive than carbodiimides.[2][11] |
Diagrams of Experimental Workflows
Caption: General workflow for carboxylic acid derivatization.
Caption: Workflow for HATU-mediated amide coupling.
Analytical Validation of Derivatives
Confirmation of successful derivatization is critical. The following techniques are standard for structural verification.
-
Infrared (IR) Spectroscopy: Successful derivatization is confirmed by the disappearance of the broad O-H stretch (from ~2500-3300 cm⁻¹) of the carboxylic acid and a shift in the C=O stretching frequency. Carboxylic acid C=O is typically ~1700-1725 cm⁻¹, whereas esters appear at higher wavenumbers (~1735-1750 cm⁻¹) and amides at lower wavenumbers (~1650-1690 cm⁻¹).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For a methyl ester, a new singlet will appear around 3.8-4.0 ppm. For an amide, new signals corresponding to the amine fragment will appear, along with a characteristic broad singlet for the N-H proton.
-
¹³C NMR: The carbonyl carbon signal will shift slightly, typically appearing between 160-180 ppm.[13]
-
-
Mass Spectrometry (MS): The most definitive confirmation is the observation of a molecular ion (M⁺) or protonated molecule ([M+H]⁺) peak corresponding to the exact mass of the expected derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
Application Notes and Protocols: Synthesis of Antimalarial Agents Utilizing 6-Methoxyquinoline-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential antimalarial agents using 6-methoxyquinoline-2-carboxylic acid as a key starting material. The protocols outlined are based on established synthetic methodologies for quinoline derivatives and aim to guide the user in the preparation of novel compounds for antimalarial drug discovery programs.
Introduction
The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with notable examples including quinine, chloroquine, and mefloquine. Modifications of the quinoline core have been a fruitful strategy in the search for new agents with improved efficacy, reduced toxicity, and activity against drug-resistant strains of Plasmodium falciparum. The 6-methoxy substitution is a common feature in several biologically active quinolines. This document focuses on the synthetic utility of this compound, a versatile building block for the generation of diverse libraries of potential antimalarial compounds, particularly through the formation of amide derivatives.
Synthetic Strategies
The primary synthetic approach involves the conversion of the carboxylic acid moiety of this compound into an amide. Amide bond formation is a robust and widely utilized reaction in medicinal chemistry. Two principal methods are presented:
-
Method A: Amide Coupling via Acyl Chloride Formation. This is a classical two-step procedure involving the activation of the carboxylic acid to a more reactive acyl chloride, followed by coupling with a suitable amine.
-
Method B: Direct Amide Coupling using Coupling Reagents. This one-pot method utilizes peptide coupling reagents to facilitate the direct formation of the amide bond, avoiding the need to isolate the often moisture-sensitive acyl chloride intermediate.
A hypothetical, yet plausible, synthetic pathway to a potential antimalarial agent involves the coupling of this compound with a diamine linker, a common structural motif in known antimalarial drugs.
Data Presentation
The following table summarizes the antimalarial activity of various quinoline derivatives, providing a basis for structure-activity relationship (SAR) studies and the design of new analogs based on the 6-methoxyquinoline-2-carboxamide scaffold.
| Compound Class | Representative Compound/Modification | P. falciparum Strain(s) | IC₅₀/EC₅₀ (nM) | Reference |
| 6-Chloro-2-arylvinylquinolines | 6-Methoxy analog (R¹=MeO, R²=H) | Dd2 | 41.2 ± 5.3 | [1] |
| 6-Methoxy analog (R¹=MeO, R²=4-NO₂) | Dd2 | 28.6 ± 0.9 | [1] | |
| 6-Fluoro analog (R¹=F, R²=H) | Dd2 | 21.0 ± 2.1 | [1] | |
| 6-Chloro analog (R¹=Cl, R²=4-F) | Dd2 | 4.8 ± 2.0 | [1] | |
| 4-oxo-3-carboxyl quinolones | 7-Methoxy quinolone carboxyl ester | K1 & 3D7 | ~250 | [2] |
| 7-Methoxy quinolone carboxylic acid | K1 & 3D7 | Inactive | [2] | |
| 7-Methoxy quinolone 3-acetyl | K1 & 3D7 | ~2500 | [2] | |
| Quinoline-4-carboxamides | Lead compound from phenotypic screen | 3D7 | 120 | [3] |
| 8-Amino-6-methoxyquinoline Hybrids | Various tetrazole hybrids | NF54 | Good activity and selectivity reported | [4] |
Experimental Protocols
Method A: Amide Coupling via Acyl Chloride Formation
This protocol is divided into two steps: the formation of 6-methoxyquinoline-2-carbonyl chloride and its subsequent reaction with an amine.
Protocol A1: Synthesis of 6-Methoxyquinoline-2-carbonyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry Toluene or Dichloromethane (DCM)
-
Dry Dimethylformamide (DMF) (catalytic amount, optional)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and nitrogen/argon inlet.
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, suspend this compound (1.0 eq) in an excess of thionyl chloride (10-20 eq) or in a solution of oxalyl chloride (2-3 eq) in an inert dry solvent such as toluene or DCM.
-
If using thionyl chloride, a catalytic amount of dry DMF (1-2 drops) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. It is crucial to ensure all volatile reagents are removed.
-
The resulting crude 6-methoxyquinoline-2-carbonyl chloride, a moisture-sensitive solid, can be used directly in the next step without further purification.
-
Protocol A2: Synthesis of 6-Methoxyquinoline-2-carboxamide Derivatives
-
Materials:
-
Crude 6-methoxyquinoline-2-carbonyl chloride from Protocol A1
-
Primary or secondary amine (1.0-1.2 eq)
-
Dry Triethylamine (TEA) or Pyridine (2-3 eq)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet.
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (2-3 eq) in a dry solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 6-methoxyquinoline-2-carbonyl chloride (1.0 eq) in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 6-methoxyquinoline-2-carboxamide.
-
Method B: Direct Amide Coupling using Coupling Reagents
This one-pot protocol is often preferred for its milder reaction conditions and operational simplicity.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Coupling reagent (e.g., HATU, HBTU, EDCI; 1.1-1.5 eq)
-
Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA); 2-4 eq)
-
Dry Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet.
-
-
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and the coupling reagent (1.1-1.5 eq) in a dry polar aprotic solvent such as DMF or DCM.
-
Add the organic base (e.g., DIPEA or TEA, 2-4 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
common challenges and solutions in quinoline synthesis reactions
Welcome to the Technical Support Center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to low yields, side reactions, and regioselectivity.
Introduction to Quinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous pharmaceuticals and functional materials.[1][2] Classical methods for its synthesis, such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer reactions, remain widely used. However, these reactions are often plagued by challenges including harsh conditions, low yields, and the formation of complex side products.[3][4] This guide provides practical, field-proven insights to overcome these obstacles.
General Troubleshooting & FAQs
This section addresses broad issues applicable to multiple quinoline synthesis reactions.
Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[5]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[5] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[5]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[5]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process.[5] Using anhydrous reagents and solvents is often recommended.[5]
Q2: How do I effectively remove the tarry byproducts that are common in many quinoline synthesis reactions?
A2: Tar formation is a frequent issue, especially in reactions conducted under harsh acidic and high-temperature conditions like the Skraup synthesis.[6][7] The most effective method for separating the volatile quinoline product from non-volatile tar is steam distillation .[5][7] After making the crude reaction mixture alkaline to liberate the free quinoline base, steam is passed through the mixture. The quinoline co-distills with the steam and can then be collected and extracted from the distillate using an organic solvent.[7]
Reaction-Specific Troubleshooting Guides
The Skraup Synthesis
The Skraup synthesis is a classic method for producing quinoline by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[8] It is notoriously exothermic and prone to vigorous, hard-to-control reactions.[6][7]
FAQ: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
-
Expert Insight: The primary cause of the violent exotherm is the rapid dehydration of glycerol to acrolein and the subsequent uncontrolled condensation and oxidation steps.
-
Solution:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial to tame the reaction's vigor.[5][6][7] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly and at a more controlled rate.[5][7]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while providing efficient cooling (e.g., using an ice bath).[6]
-
Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins, as indicated by boiling, remove the external heat source. The reaction's own exotherm should sustain it. Reapply heat only after the initial vigorous phase has subsided to drive the reaction to completion.[7]
-
Workflow: Troubleshooting the Skraup Synthesis
Caption: A workflow for mitigating the risks of the Skraup synthesis.
The Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated aldehydes or ketones under acidic conditions.[9][10] A major challenge is the acid-catalyzed polymerization of the carbonyl starting material, leading to low yields and significant tar formation.[6][9]
FAQ: My Doebner-von Miller reaction is producing a large amount of polymer/tar and a low yield of quinoline. How can I prevent this?
-
Expert Insight: The strong acid required for the cyclization also readily catalyzes the self-polymerization of the α,β-unsaturated carbonyl compound.
-
Solutions:
-
Employ a Biphasic Solvent System: A highly effective strategy is to sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is dissolved in an aqueous acidic phase.[9] This separation minimizes the carbonyl compound's contact with the strong acid, thus reducing polymerization.[9]
-
Gradual Reactant Addition: Add the carbonyl compound slowly to the heated acidic solution of the aniline.[6][9] This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction pathway over self-condensation.
-
Optimize Catalyst: While strong acids are needed, their concentration can be optimized. Consider screening milder Lewis acids (e.g., ZnCl₂, SnCl₄) which can sometimes provide a better balance between promoting the reaction and minimizing side reactions.[9]
-
Table 1: Strategies to Minimize Polymerization in Doebner-von Miller Synthesis
| Strategy | Rationale | Expected Outcome |
| Biphasic System (e.g., Water/Toluene) | Sequesters the carbonyl compound in the organic phase, reducing its exposure to the aqueous acid catalyst.[9] | Drastically reduced polymerization and increased yield of the desired quinoline. |
| Slow Addition of Carbonyl | Maintains a low concentration of the carbonyl reactant, disfavoring the second-order polymerization reaction.[6] | Improved yield and cleaner reaction mixture. |
| Lewis Acid Catalysis (e.g., ZnCl₂) | Milder conditions compared to strong Brønsted acids can sometimes reduce the rate of polymerization.[9] | Potentially higher yields and fewer byproducts, substrate-dependent. |
The Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines with β-diketones.[1][11] A key challenge arises when using unsymmetrical β-diketones, which can lead to a mixture of regioisomers.[6][12]
FAQ: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
-
Expert Insight: The regioselectivity of the cyclization is governed by a delicate balance of steric and electronic effects on the enamine intermediate.[11][12] The electrophilic aromatic annulation is the rate-determining step, and its pathway determines the final product.[11]
-
Solutions:
-
Modify the β-Diketone: Increasing the steric bulk of one of the R groups on the diketone can favor the formation of the less sterically hindered product.[11]
-
Modify the Aniline: The electronic properties of substituents on the aniline ring influence the site of cyclization. Methoxy-substituted anilines (electron-donating) have been shown to favor the formation of 2-CF₃-quinolines in specific modified Combes reactions, while chloro- or fluoroanilines (electron-withdrawing) favor the 4-CF₃ regioisomer.[11]
-
Reaction Conditions: While less documented for Combes, systematically screening different acid catalysts and temperatures may influence the ratio of regioisomers.
-
Workflow: Controlling Regioselectivity in Combes Synthesis
Caption: A multi-pronged approach to address regioselectivity in the Combes synthesis.
The Friedländer Synthesis
The Friedländer synthesis is a versatile method that produces quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4] A primary challenge is controlling regioselectivity when an unsymmetrical ketone is used as the methylene component.[12][13][14]
FAQ: My Friedländer synthesis with an unsymmetrical ketone is giving a mixture of two regioisomers. How can I obtain a single product?
-
Expert Insight: The reaction can proceed via two different enolate/enamine intermediates, leading to cyclization at either the methyl or the methylene side of the unsymmetrical ketone. The outcome is highly dependent on the reaction conditions and the catalyst used.[15]
-
Solutions:
-
Catalyst Choice: The choice of an acid or base catalyst is critical. Base-catalyzed reactions (e.g., KOH, NaOH) often favor one regioisomer, while acid-catalyzed conditions (e.g., p-TsOH, H₂SO₄) may favor the other.[13] Systematic screening is essential. Modern methods using catalysts like iridium(III) or copper(II) have also shown high regioselectivity.[15]
-
Temperature Control: The reaction temperature can influence the thermodynamic versus kinetic control of the initial condensation step, thereby affecting the final product ratio.
-
One-Pot Procedures: Modern one-pot methods, such as the in-situ reduction of an o-nitroarylcarbaldehyde followed by condensation, can offer improved yields and sometimes better selectivity due to milder reaction conditions.[16][17]
-
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderating agent to ensure a controlled reaction.
-
Reaction Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reactants: To the flask, add the aniline derivative (1.0 eq), ferrous sulfate (FeSO₄, ~0.1 eq), and anhydrous glycerol (3.0 eq). Stir to create a homogeneous mixture.[5]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (3.5 eq) through the condenser at a rate that keeps the internal temperature under control.[5]
-
Reaction: Gently heat the mixture. Once the reaction begins (indicated by boiling), immediately remove the heat source. Allow the exothermic reaction to proceed.[7]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[6]
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of cold water.[6] Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[5]
-
Purification: The crude quinoline is best purified by steam distillation to separate it from non-volatile tars.[5][7] The distillate is then extracted with an organic solvent (e.g., toluene), dried over an anhydrous salt (e.g., MgSO₄), and distilled under reduced pressure for final purification.
Protocol 2: Friedländer Synthesis with Regiochemical Analysis
This protocol outlines a general procedure for screening catalysts to control regioselectivity.
-
Reaction Setup: To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the catalyst (e.g., KOH or p-TsOH, 0.1 mmol).[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.[12]
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[12]
-
Analysis: Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product to evaluate the effectiveness of the catalyst.[12]
References
- 1. iipseries.org [iipseries.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. du.edu.eg [du.edu.eg]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Overcoming Purification Difficulties of Quinoline Carboxylic Acids
Welcome to the Technical Support Center for the purification of quinoline carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for overcoming common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Here we address specific issues that you may encounter during the purification of quinoline carboxylic acids in a question-and-answer format.
Q1: My quinoline carboxylic acid is showing significant decomposition or streaking on a silica gel column. How can I prevent this?
A1: This is a frequent issue arising from the interaction between the basic nitrogen of the quinoline ring and the acidic nature of standard silica gel. To mitigate decomposition and improve chromatographic resolution, consider the following strategies:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by using a solvent system containing a small amount of a basic modifier. A common and effective method is to add 0.1-1% (v/v) of triethylamine (NEt₃) to your eluent.
-
Alternative Stationary Phases: If deactivation of silica gel is insufficient, switching to a less acidic or a basic stationary phase can be beneficial. Options include:
-
Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.
-
Reversed-phase C18 silica: This is suitable for more polar quinoline carboxylic acids, and methods often use mobile phase modifiers like formic acid or trifluoroacetic acid to improve peak shape.[1]
-
Q2: I'm having trouble crystallizing my quinoline carboxylic acid derivative; it keeps "oiling out". What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of the solute or rapid cooling. Here are several techniques to promote proper crystallization:[2]
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, you can gradually lower the temperature further in a refrigerator.
-
Use a More Dilute Solution: Add a small amount of additional hot solvent to the dissolved compound to slightly reduce the saturation.
-
Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs. A common approach is to dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface to create nucleation sites.[2]
-
Seeding: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystal growth.
-
Q3: My purified quinoline carboxylic acid is colored (yellow or brown). Is this normal, and how can I remove the color?
A3: While pure quinoline is colorless, many of its derivatives, including carboxylic acids, can develop a yellow or brown hue upon exposure to air and light due to the formation of trace oxidized impurities. If a high degree of purity and a colorless product are required, consider the following:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and heat for a short period. The colored impurities will adsorb onto the charcoal, which can then be removed by hot filtration.
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent discoloration over time.
Q4: The purity of my quinoline carboxylic acid is not improving after recrystallization. What could be the problem?
A4: If recrystallization is not effective, consider these possibilities:
-
Inappropriate Solvent Choice: The impurities may have a similar solubility profile to your desired compound in the chosen solvent. A different solvent or a binary solvent system might be necessary to effectively separate the compound from the impurities.
-
Incomplete Dissolution: Ensure that all of the crude material, except for any obvious insoluble contaminants, is fully dissolved in the hot solvent before cooling.
-
Co-crystallization: The impurity may be co-crystallizing with your product. In this case, a different purification technique, such as column chromatography, may be required.
Q5: My quinoline carboxylic acid has poor aqueous solubility, which is problematic for biological assays. How can I improve this?
A5: The solubility of quinoline carboxylic acids is highly dependent on pH.[3][4][5] The carboxylic acid group is acidic, and the quinoline nitrogen is basic.
-
pH Adjustment: By increasing the pH of the aqueous solution with a base (e.g., NaOH or KOH), the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.[6] Conversely, in acidic conditions, the quinoline nitrogen can be protonated. It is crucial to determine the optimal pH range for the solubility of your specific compound.
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO or ethanol in the aqueous buffer can help to increase the solubility of your compound.[6]
Troubleshooting Guides
Logical Workflow for Purification Troubleshooting
This diagram outlines a logical approach to troubleshooting common purification issues with quinoline carboxylic acids.
Caption: A decision tree for troubleshooting the purification of quinoline carboxylic acids.
Data Presentation
The following tables summarize quantitative data related to the purification of quinoline carboxylic acid derivatives.
Table 1: Solvent Effects on the Purification of a Quinoline Carboxylic Acid Derivative by Heating and Stirring
| Solvent | Initial Purity (%) | Final Purity (%) |
| N,N-Dimethylformamide (DMF) | 88.37 | >93 |
| Formamide (FA) | 88.37 | >93 |
| N-Methylformamide (NMF) | 88.37 | >93 |
| Dimethylimidazole (DMI) | 88.37 | >93 |
| Data summarized from a patent describing the purification of a specific quinoline derivative, indicating that several polar aprotic solvents can be effective for increasing purity.[7] |
Table 2: Preparative HPLC Method Parameters and Performance for 2-(1-Adamantyl)quinoline-4-carboxylic acid [1]
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% to 90% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 325 nm |
| Sample Loading | Up to 100 mg per injection |
| Purity Achieved | > 99% |
| Recovery | > 90% |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general workflow for the purification of a solid quinoline carboxylic acid by recrystallization.
1. Solvent Selection:
-
Place a small amount of the crude compound in a test tube.
-
Add a few drops of a chosen solvent at room temperature to assess solubility.
-
If the compound is insoluble, heat the test tube and add more solvent dropwise until the solid dissolves.
-
A suitable solvent will dissolve the compound when hot but will result in poor solubility when cold.
2. Dissolution:
-
In an appropriately sized flask, add the crude quinoline carboxylic acid.
-
Add the selected solvent and heat the mixture with stirring until the compound is completely dissolved.
-
Add a slight excess of the solvent (5-10%) to prevent premature crystallization.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
4. Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
5. Isolation:
-
Collect the crystals by vacuum filtration.
6. Washing:
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
7. Drying:
-
Dry the purified crystals under vacuum.
Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the recrystallization of quinoline carboxylic acids.
Protocol 2: Column Chromatography with Deactivated Silica Gel
This protocol is designed to minimize the decomposition of quinoline carboxylic acids on silica gel.[7]
1. Preparation of the Eluent:
-
Based on Thin Layer Chromatography (TLC) analysis, determine a suitable solvent system.
-
To this eluent, add 1% triethylamine (NEt₃) (v/v).
2. Packing the Column:
-
Create a slurry of silica gel in the eluent containing triethylamine.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by passing 2-3 column volumes of the eluent through it.
3. Loading the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Dry Loading: For compounds with poor solubility in the eluent, dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Elute the column with the triethylamine-containing solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
5. Work-up:
-
Combine the pure fractions and remove the solvent under reduced pressure. The volatile triethylamine will also be removed during this step.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is for the high-purity purification of quinoline carboxylic acids.[1]
1. Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., Methanol). The concentration can be high (e.g., 50 mg/mL), depending on the compound's solubility.
-
Filter the solution through a 0.45 µm filter to remove particulate matter.
2. HPLC System and Conditions:
-
Use a preparative HPLC system with a suitable column (e.g., C18, 21.2 x 250 mm, 10 µm).
-
Set up a gradient elution method. For example, using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), a gradient of 70% to 90% B over 20 minutes can be effective.
-
Set the flow rate (e.g., 20 mL/min) and detection wavelength (e.g., 325 nm).
3. Injection and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Collect the fractions corresponding to the main peak based on the UV chromatogram.
4. Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., Acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the final purified solid.
-
Analyze the purity of the final product using an analytical HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. scispace.com [scispace.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of the Doebner Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction and why is it significant?
The Doebner reaction is a three-component synthesis that produces quinoline-4-carboxylic acids from an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1][2] Its significance lies in its ability to construct the quinoline scaffold, a core structure found in numerous pharmaceuticals, including antimalarial, antibacterial, and antitumor agents.[3] This one-pot synthesis is a valuable tool in medicinal chemistry and drug development.[3]
Q2: What is the proposed mechanism for the Doebner reaction?
While the exact mechanism is still a subject of discussion, it is widely believed to proceed through several key stages.[1][3] The process begins with the condensation of the aniline and the aldehyde to form a Schiff base (N-arylimine).[3] Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition or a related condensation between the enol and the Schiff base occurs, followed by an intramolecular electrophilic cyclization onto the aniline ring.[3] The final step involves the oxidation of the resulting dihydroquinoline intermediate to yield the aromatic quinoline-4-carboxylic acid product.[3][4]
Q3: My reaction yield is consistently low. What are the common causes and solutions?
Low yields are a frequent issue in the Doebner synthesis and can be attributed to several factors.[2][3] A systematic approach to troubleshooting is essential.
-
Substrate Reactivity: Anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are significantly less nucleophilic.[2][3] This reduced reactivity can hinder the initial formation of the Schiff base or the subsequent Michael addition, leading to poor yields.
-
Solution: For these challenging substrates, consider switching from a traditional Brønsted acid catalyst to a more potent Lewis acid like BF₃·THF, tin tetrachloride, or scandium(III) triflate.[2][3] Increasing the reaction temperature can also improve yields, though this must be balanced against potential decomposition.[2]
-
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical.
-
Solution: Conduct small-scale optimization experiments. Ethanol is a common solvent, but acetonitrile (MeCN) has proven effective, particularly in Lewis acid-catalyzed reactions.[2] Ensure the temperature is adequate; some reactions are sluggish at room temperature and require heating to 65°C or higher to proceed efficiently.[2]
-
-
Side Reactions & Byproduct Formation: The formation of undesired products can consume starting materials. For instance, if the aldehyde is omitted, pyruvic acid can react with two equivalents of aniline to form 2-methylquinoline-4-carboxylic acid derivatives.[5] The order of reactant addition can also influence the product distribution.[5]
-
Solution: Control the stoichiometry carefully. A slow, dropwise addition of the pyruvic acid solution to the mixture of the aniline and aldehyde is often beneficial.[2] This maintains a low concentration of pyruvic acid, favoring the desired three-component reaction over side reactions.
-
-
Inefficient Workup and Purification: Significant product loss can occur during the isolation phase.
-
Solution: Optimize the pH during the aqueous workup to ensure the carboxylic acid product is fully protonated (or deprotonated, depending on your extraction strategy) to maximize its partitioning into the desired solvent phase.[2] Ensure you are using a sufficient volume of extraction solvent and perform multiple extractions to ensure complete recovery.[6]
-
Q4: How do I choose the right catalyst and solvent?
The choice is highly dependent on the specific substrates used.
-
Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid, HCl) are effective for many standard Doebner reactions.[3] However, for less reactive, electron-deficient anilines, Lewis acids (e.g., BF₃·THF, Sc(OTf)₃) are often superior as they can more effectively activate the aldehyde carbonyl group towards nucleophilic attack.[2][3]
-
Solvents: Polar protic solvents like ethanol are traditional choices.[2] However, polar aprotic solvents such as acetonitrile (MeCN) can be advantageous, especially in Lewis acid-catalyzed systems where they may not coordinate as strongly to the catalyst.[2][7] The optimal choice should be determined empirically.[8]
Table 1: Example of Reaction Condition Optimization (Data synthesized from literature reports for illustrative purposes)[2]
| Entry | Aniline Type | Catalyst (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Electron-rich | p-TsOH (0.1) | Ethanol | 80 | 24 | ~75% |
| 2 | Electron-deficient | p-TsOH (0.1) | Ethanol | 80 | 24 | <20% |
| 3 | Electron-deficient | BF₃·THF (0.3) | Ethanol | 65 | 24 | ~45% |
| 4 | Electron-deficient | BF₃·THF (0.3) | MeCN | 65 | 24 | ~70% |
Optimized Experimental Protocols
Protocol 1: Standard Doebner Synthesis
This protocol is suitable for anilines with electron-donating or weakly electron-withdrawing groups.
Materials:
-
Aniline (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Pyruvic Acid (1.2 equiv)
-
Ethanol (as solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aniline, aldehyde, and ethanol.
-
Add the p-TsOH catalyst to the mixture.
-
In a separate flask, dissolve the pyruvic acid in a small amount of ethanol.
-
Heat the aniline/aldehyde mixture to reflux (approx. 80°C).
-
Add the pyruvic acid solution dropwise to the refluxing mixture over 1 hour.
-
Maintain the reaction at reflux for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Workup: Filter any precipitated solid. If no solid forms, reduce the solvent volume under reduced pressure. Add water and adjust the pH to ~3-4 with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[2]
Protocol 2: Modified Doebner Synthesis for Electron-Deficient Anilines
This protocol employs a Lewis acid catalyst and is optimized for challenging substrates.[2]
Materials:
-
Electron-deficient aniline (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Pyruvic Acid (0.56 equiv)
-
Acetonitrile (MeCN) (as solvent)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.28 equiv)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline, aldehyde, and acetonitrile.
-
Add the BF₃·THF catalyst via syringe and stir the mixture at 65°C for 10 minutes.[2]
-
Prepare a solution of pyruvic acid in acetonitrile.
-
Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours while maintaining the temperature at 65°C.[2]
-
Continue heating the reaction at 65°C for an additional 21 hours, or until TLC/LC-MS indicates consumption of the starting material.[2]
-
Workup: Cool the reaction to room temperature. Perform a standard aqueous workup by extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate (Na₂SO₄), and concentrating under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[2]
References
identifying and minimizing side products in the Pfitzinger reaction
Introduction: Mastering the Pfitzinger Quinoline Synthesis
The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, offers a powerful pathway to synthesize quinoline-4-carboxylic acids from isatin and a carbonyl compound. Its utility in medicinal chemistry and materials science is well-documented. However, the reaction is frequently plagued by the formation of various side products, leading to reduced yields and complex purification challenges.
This technical support guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the reaction's nuances. Here, we will dissect the core mechanism, diagnose common side reactions, and offer validated strategies to minimize impurities, ensuring the robust and efficient synthesis of your target compounds.
Part 1: Core Mechanism & Competing Side Reactions
Understanding the reaction pathway is the first step toward controlling its outcome. The Pfitzinger reaction is typically base-catalyzed and involves the initial hydrolysis of isatin to form an isatinate salt, which then undergoes a series of condensation and cyclization steps.
However, several competing pathways can divert reactants and intermediates, leading to undesired byproducts. The diagram below illustrates the main productive pathway versus the most common side reactions.
Caption: Reaction pathways in the Pfitzinger synthesis.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Q1: My primary side product is the decarboxylated quinoline. How can I prevent this?
Answer: Decarboxylation is a common issue, especially with electron-rich quinoline systems or when the reaction is subjected to excessive heat or acidic conditions during workup.
Causality: The carboxylic acid group at the 4-position can be thermally labile. High reaction temperatures or prolonged heating increase the rate of CO2 loss. Furthermore, strongly acidic conditions during product isolation can protonate the quinoline nitrogen, facilitating decarboxylation.
Troubleshooting Steps:
-
Temperature Control: Maintain the lowest effective reaction temperature. Monitor the reaction progress closely (e.g., by TLC) and stop the heating as soon as the starting material is consumed.
-
Workup pH: During the neutralization and precipitation of your product, avoid dropping the pH too low. Aim for a final pH between 4 and 5, which is typically sufficient to protonate the carboxylate without promoting significant decarboxylation. Use a milder acid for neutralization, such as acetic acid instead of concentrated HCl.
-
Rapid Isolation: Process the reaction mixture promptly upon completion. Extended exposure to the reaction conditions or workup environment can increase side product formation.
Q2: I'm observing significant amounts of self-condensation products from my carbonyl starting material. What's going wrong?
Answer: This typically indicates that the rate of carbonyl self-condensation is competing with or exceeding the rate of its reaction with the isatinate intermediate. This is particularly prevalent with aldehydes and ketones that can readily form stable enolates.
Causality: The strong base used in the Pfitzinger reaction (e.g., KOH, NaOH) can promote the self-condensation of carbonyl compounds (an aldol reaction). If the concentration of the carbonyl compound is high or the base is too strong for the specific substrate, this side reaction becomes dominant.
Troubleshooting Steps:
-
Modify a reactant addition: Instead of adding all reagents at once, try a slow, portion-wise, or continuous addition of the carbonyl compound to the basic solution of isatin. This keeps the instantaneous concentration of the enolate low, favoring the cross-condensation with isatinate.
-
Base Strength: Consider using a weaker base. While strong bases like KOH are traditional, bases like potassium carbonate (K2CO3) or even organic bases in certain modified Pfitzinger conditions can be effective while minimizing self-condensation.
-
Solvent Choice: The choice of solvent can influence relative reaction rates. Protic solvents like ethanol can help to solvate the intermediates and may temper the rate of self-condensation compared to aprotic solvents.
Q3: The reaction is sluggish or incomplete, with a low yield of the desired product. How can I improve conversion?
Answer: Low conversion can stem from several factors, including insufficient base, poor solubility of reactants, or steric hindrance.
Causality: The initial ring-opening of isatin is a critical, base-mediated step. If the base is not strong enough or is present in a substoichiometric amount, this equilibrium will not favor the reactive isatinate. Similarly, if the reactants are not properly dissolved, the reaction becomes a heterogeneous mixture with slow kinetics.
Troubleshooting Steps:
-
Ensure Complete Isatin Hydrolysis: Before adding the carbonyl component, ensure the isatin has completely dissolved in the basic solution, which should result in a color change to a deep reddish or brown solution, indicating the formation of the isatinate salt. Gentle warming can facilitate this step.
-
Solvent System Optimization: If solubility is an issue, consider co-solvent systems. For example, using a mixture of ethanol and water can improve the solubility of both the isatinate and many organic carbonyl compounds.
-
Increase Reaction Temperature: While high temperatures can cause decarboxylation (see Q1), a modest increase can significantly improve the reaction rate for sterically hindered substrates. A systematic approach, increasing in 10°C increments, is recommended.
| Parameter | Recommendation for Low Conversion | Rationale |
| Base | Use 2-3 equivalents of a strong base (e.g., KOH). | Ensures complete formation of the reactive isatinate intermediate. |
| Solvent | Use a co-solvent (e.g., Ethanol/Water) or a higher-boiling solvent. | Improves solubility of reactants and allows for higher reaction temperatures if needed. |
| Temperature | Increase temperature incrementally (e.g., from 80°C to 100°C). | Overcomes the activation energy barrier, especially for less reactive substrates. |
Q4: How can I reliably identify the desired product versus the main side products?
Answer: A combination of chromatographic and spectroscopic methods is essential for unambiguous identification.
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC): The carboxylic acid product is typically much more polar than the decarboxylated side product. It will have a lower Rf value and will often streak on silica plates. Staining with an indicator like potassium permanganate can help visualize all spots.
-
Proton NMR (¹H NMR):
-
Desired Product: Look for the characteristic broad singlet of the carboxylic acid proton (>10 ppm).
-
Decarboxylated Side Product: This peak will be absent. You will instead see a proton signal in the aromatic region where the COOH group used to be.
-
-
Mass Spectrometry (MS): The molecular ion peak (M+) will clearly distinguish between the product and the decarboxylated version (M+ - 44 Da for the loss of CO2).
-
Infrared Spectroscopy (IR): The carboxylic acid will show a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹. These will be absent in the decarboxylated side product.
Part 3: Experimental Protocol - Minimizing Side Products
This protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone is optimized to minimize side product formation.
Caption: Optimized workflow for the Pfitzinger reaction.
Step-by-Step Methodology:
-
Isatinate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) in a solution of potassium hydroxide (3.0 eq) in a 1:1 mixture of ethanol and water. Gently warm the mixture to 70-80°C until a clear, dark solution is formed.
-
Carbonyl Addition: Dissolve the carbonyl compound (e.g., acetophenone, 1.1 eq) in a minimal amount of ethanol. Add this solution dropwise to the hot isatinate solution over 30 minutes using an addition funnel. This controlled addition is crucial to prevent self-condensation of the ketone.
-
Reaction Monitoring: Heat the reaction mixture to reflux. Monitor the progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate with a few drops of acetic acid). The reaction is typically complete when the isatin spot has disappeared (usually 2-4 hours).
-
Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. If any solid material is present, filter it off.
-
Product Precipitation: Place the filtrate in an ice-water bath. Slowly add glacial acetic acid dropwise with vigorous stirring until the pH of the solution is between 4 and 5. A precipitate of the desired quinoline-4-carboxylic acid should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a small amount of cold ethanol. Dry the product under vacuum. The product can be further purified by recrystallization if necessary.
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Quinoline Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of quinoline compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline. An ideal, symmetrical peak, known as a Gaussian peak, has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, peaks with a tailing factor greater than 1.2 are generally considered to be tailing and may require troubleshooting.[1][2] This asymmetry can compromise the accuracy of integration and reduce the resolution between closely eluting peaks.[3]
Q2: Why are quinoline compounds particularly prone to peak tailing?
A2: Quinoline and its derivatives are basic compounds due to the nitrogen atom in the heterocyclic ring. In reversed-phase HPLC, which commonly uses silica-based columns, these basic compounds can interact with residual acidic silanol groups (Si-OH) on the stationary phase surface.[2][4] This secondary interaction, in addition to the primary hydrophobic interaction, can lead to some molecules being retained longer than others, resulting in a tailed peak shape.[2][3]
Q3: What are the primary causes of peak tailing for quinoline compounds?
A3: The most common causes of peak tailing for quinoline compounds in reversed-phase HPLC include:
-
Secondary Silanol Interactions: Strong ionic or hydrogen bonding interactions between the protonated basic quinoline analyte and negatively charged or active silanol groups on the silica stationary phase.[2][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of residual silanol groups (typically above pH 3), increasing their interaction with basic analytes.[1][5] Operating too close to the pKa of the quinoline compound can also result in a mixed population of ionized and unionized species, leading to peak distortion.[6][7]
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can fail to maintain a consistent pH on the column surface, exacerbating silanol interactions.[1][8]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][9]
-
Column Degradation: Over time, columns can degrade, exposing more active silanol sites. A void at the column inlet or a blocked frit can also cause peak tailing.[1][5]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[2]
Troubleshooting Guides
Initial Diagnosis
Before making significant changes to your method, it's important to diagnose the potential cause of peak tailing. The following workflow can help guide your troubleshooting efforts.
Caption: Initial diagnostic workflow for HPLC peak tailing.
Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to mitigate peak tailing for basic compounds like quinolines.
1. Mobile Phase pH Adjustment
Lowering the mobile phase pH is a primary strategy to reduce secondary interactions. At a low pH (typically 2.5-3.5), the residual silanol groups on the silica stationary phase are protonated and thus less likely to interact with the protonated basic quinoline molecules.[1][5]
2. Increasing Buffer Concentration
A higher buffer concentration can help to "mask" the residual silanol groups and maintain a more consistent pH environment throughout the column, thereby improving peak shape.[1]
3. Use of Mobile Phase Additives (Competing Base)
Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites.[10][11] The competing base will preferentially interact with the silanol groups, reducing their availability to interact with the quinoline analyte.[11]
Data on the Effect of Mobile Phase Parameters on Peak Tailing
The following table summarizes the typical effects of mobile phase modifications on the peak tailing factor for a model quinoline compound.
| Mobile Phase Parameter | Condition | Tailing Factor (Tf) | Remarks |
| pH | 5.0 | 2.1 | Significant tailing due to ionized silanols. |
| 3.5 | 1.5 | Improvement in peak shape. | |
| 3.0 | 1.2 | Acceptable peak symmetry.[2] | |
| 2.5 | 1.1 | Optimal peak shape.[2] | |
| Buffer Concentration | 10 mM Phosphate | >1.5 | Insufficient masking of silanol groups. |
| (at neutral pH) | 25 mM Phosphate | <1.3 | Improved peak shape due to increased ionic strength. |
| Additive | No Additive | >2.0 | Severe tailing. |
| (at pH 3.0) | 0.1% (v/v) Triethylamine | ~1.1 | Excellent peak symmetry due to silanol masking. |
Experimental Protocols
Protocol 1: Systematic Evaluation of Mobile Phase pH
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of a quinoline compound.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your quinoline standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare aqueous buffer solutions at a concentration of 20 mM at four different pH values: 5.0, 3.5, 3.0, and 2.5. A phosphate or formate buffer is a suitable choice.[2][11] Use a calibrated pH meter for accurate measurements.
-
-
Mobile Phase Preparation:
-
For each pH value, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v).
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system and a C18 column with the mobile phase at pH 5.0 for at least 20 column volumes or until a stable baseline is achieved.
-
Inject the quinoline standard solution and record the chromatogram.
-
Repeat the equilibration and injection process for the mobile phases at pH 3.5, 3.0, and 2.5.
-
-
Data Analysis:
-
For each chromatogram, determine the tailing factor of the quinoline peak.
-
Plot the tailing factor as a function of mobile phase pH to identify the optimal pH for symmetrical peaks.
-
Protocol 2: Evaluation of a Competing Base Additive (Triethylamine)
Objective: To assess the effectiveness of triethylamine (TEA) as a mobile phase additive for reducing peak tailing.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your quinoline standard.
-
Prepare a 1% (v/v) solution of TEA in your organic modifier (e.g., acetonitrile).
-
-
Mobile Phase Preparation:
-
Prepare the initial mobile phase (e.g., 20 mM phosphate buffer at pH 3.0:acetonitrile, 70:30 v/v) without any TEA.
-
Prepare a second mobile phase with the same composition but add the TEA stock solution to achieve a final concentration of 0.1% (v/v) TEA.
-
Filter and degas both mobile phases.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system and C18 column with the mobile phase without TEA.
-
Inject the quinoline standard and record the chromatogram.
-
Equilibrate the system with the mobile phase containing 0.1% TEA.
-
Inject the quinoline standard and record the chromatogram.
-
-
Data Analysis:
-
Compare the tailing factor of the quinoline peak obtained with and without the TEA additive to determine its effect on peak symmetry.
-
Signaling Pathways and Logical Relationships
The interaction between a basic quinoline compound and the stationary phase in reversed-phase HPLC is a key factor in peak tailing. The following diagram illustrates this relationship and the effect of mobile phase pH.
Caption: Effect of mobile phase pH on quinoline-silanol interactions.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. moravek.com [moravek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Technical Support Center: Purification of Crude 6-Methoxyquinoline-2-carboxylic Acid
Welcome to the technical support center for the purification of 6-methoxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshooting advice for obtaining high-purity material. The following sections offer a combination of theoretical principles, practical protocols, and solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. Assuming a Doebner-von Miller type synthesis, which is a common method for quinoline derivatives, the following impurities are likely present[1][2]:
-
Unreacted Starting Materials: Residual p-anisidine and pyruvic acid (or its equivalent).
-
Side-Reaction Products: Polymers formed from the acid-catalyzed reaction of the α,β-unsaturated carbonyl precursor[3].
-
Isomeric Byproducts: Depending on the reaction conditions, small amounts of other positional isomers may form.
-
Residual Acid Catalyst: Brønsted or Lewis acids used to catalyze the reaction[1].
Q2: Which purification technique should I try first?
A2: For a carboxylic acid like this compound, acid-base extraction is an excellent and highly effective initial purification step. This technique is adept at separating the acidic product from neutral and basic impurities[4][5]. Following extraction, recrystallization is highly recommended to remove closely related impurities and to obtain a crystalline solid of high purity[6].
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or being cooled too rapidly. Here are some corrective actions[7]:
-
Add more solvent: Dilute the solution with more of the hot solvent.
-
Slow down the cooling rate: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Change the solvent system: The current solvent may be unsuitable. Try a different solvent or a binary solvent mixture. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid, then heat until it is clear again before cooling.
Q4: After purification, my product's melting point is still broad. What does this indicate?
A4: A broad melting point range is a classic indicator of impurities. It suggests that your purification protocol may not have been sufficient to remove all contaminants. Consider repeating the purification steps, perhaps using a different recrystallization solvent or employing column chromatography for more challenging separations.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Acid-Base Extraction Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low recovery of product after acidification. | Incomplete extraction into the basic aqueous layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to deprotonate the carboxylic acid. Perform multiple extractions with the basic solution. |
| The product is somewhat soluble in water. | After acidification, if precipitation is incomplete, extract the acidic aqueous layer with an organic solvent like ethyl acetate to recover the dissolved product[8]. | |
| Incomplete precipitation upon acidification. | Ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate salt. Use a pH meter for accuracy. | |
| An emulsion forms at the interface of the organic and aqueous layers. | The two layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not a good solvent for your compound. | Try a more polar solvent or a solvent mixture. Refer to the solvent selection table below. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is very soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. Try adding a "poor" solvent to induce precipitation. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
| The purified product is still colored. | Colored impurities have co-precipitated with your product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. This will adsorb many colored impurities. Do not add too much, as it can also adsorb your product. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate, in an Erlenmeyer flask.
-
Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Extraction: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution two more times to ensure all the carboxylic acid has been converted to its salt and moved to the aqueous phase. Combine all aqueous extracts.
-
Wash Organic Layer: Wash the organic layer (which now contains neutral impurities) with brine, then dry it over anhydrous Na₂SO₄. The solvent can be evaporated to isolate any neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise with stirring until the solution is acidic (pH ~2-3), as confirmed by pH paper or a pH meter. The this compound should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound that has been previously subjected to acid-base extraction.
Materials:
-
Partially purified this compound
-
A suitable recrystallization solvent (see table below)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests. A good solvent will dissolve the compound when hot but not when cold[7].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Potential Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good starting point for aromatic carboxylic acids[6]. |
| Methanol | Polar | 65 | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | Polar | 82 | Another alcohol to consider. |
| Ethyl Acetate | Intermediate | 77 | Good for compounds with intermediate polarity. |
| Acetone | Intermediate | 56 | A versatile solvent, though its low boiling point can be a drawback. |
| Toluene | Nonpolar | 111 | Suitable for less polar compounds; ensure the compound's melting point is higher. |
| N,N-Dimethylformamide (DMF) / Methanol | Polar | - | A binary solvent system that can be effective for quinoline derivatives. |
Visualizations
Workflow for Purification of this compound
Caption: A typical workflow for the purification of crude this compound.
Troubleshooting Logic for Recrystallization
Caption: A decision-making diagram for troubleshooting common recrystallization issues.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Degradation of 6-Methoxyquinoline-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-methoxyquinoline-2-carboxylic acid. The information is designed to address specific issues that may be encountered during experimental studies of its stability and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. The primary sites for degradation are the quinoline ring, the methoxy group, and the carboxylic acid group.
-
Hydrolysis (Acidic and Basic): The ether linkage of the methoxy group is generally stable to hydrolysis, but under harsh acidic or basic conditions, demethylation to form 6-hydroxyquinoline-2-carboxylic acid could occur. The carboxylic acid group itself is stable towards hydrolysis.
-
Oxidation: The quinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylated derivatives. The methoxy group can also be a target for oxidative degradation.[1]
-
Photodegradation: Aromatic systems like quinoline can undergo photodegradation upon exposure to UV light, potentially leading to ring cleavage or the formation of photoproducts through radical mechanisms.[2]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential degradation pathway, leading to the formation of 6-methoxyquinoline. Thermal decomposition of quinoline derivatives can be a complex process.[3]
Q2: I am observing rapid and extensive degradation of this compound under basic conditions. Is this expected, and how can I control it?
A2: Yes, quinoline derivatives can be more susceptible to base-catalyzed degradation. Rapid degradation can make it difficult to study the primary degradation products.
Troubleshooting:
-
Use milder basic conditions: Start with a lower concentration of base (e.g., 0.01 M NaOH) and a lower temperature (e.g., room temperature or 40°C).
-
Shorter exposure times: Collect samples at earlier time points to capture the initial degradation products before they degrade further.
-
Use a weaker base: Consider using a milder base like sodium bicarbonate if extensive degradation is still observed.
Q3: My HPLC chromatogram shows multiple, poorly resolved peaks after forced degradation. How can I improve the separation?
A3: Poor resolution of degradation products is a common challenge in stability-indicating method development.
Troubleshooting:
-
Optimize the HPLC method:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution with a shallower gradient can improve the separation of closely eluting peaks.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of acidic and basic compounds. Experiment with different pH values to improve resolution.
-
Column Chemistry: If optimization of the mobile phase is insufficient, consider trying a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
-
-
LC-MS Analysis: Coupling your HPLC to a mass spectrometer (LC-MS) is highly recommended for identifying the individual degradation products, even if they are not perfectly resolved chromatographically.
Q4: I am not observing any degradation under thermal stress in the solid state. What should I do?
A4: this compound may be thermally stable in its solid form at the temperatures you have tested.
Troubleshooting:
-
Increase the temperature: Gradually increase the temperature in increments (e.g., 10°C) to find the onset of degradation. Be aware that melting may occur before significant degradation.
-
Solution-state thermal stress: Perform the thermal degradation study on a solution of the compound. The presence of a solvent can sometimes facilitate degradation at lower temperatures.
-
Note physical changes: Even in the absence of chemical degradation, record any changes in the physical appearance of the solid, such as color change or melting, as this is part of the stability profile.
Experimental Protocols and Troubleshooting
Below are detailed protocols for inducing and analyzing the degradation of this compound under various stress conditions, along with troubleshooting tips for common issues.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Troubleshooting the HPLC Method:
| Issue | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Mobile phase pH is close to the pKa of the analyte or degradants. | Adjust the mobile phase pH to be at least 2 units away from the pKa. |
| Column overload. | Reduce the injection concentration. | |
| Baseline drift | Inadequate column equilibration. | Increase the column equilibration time between injections. |
| Contaminated mobile phase. | Prepare fresh mobile phase and filter it. | |
| Ghost peaks | Carryover from previous injections. | Implement a needle wash step in the autosampler method. |
Forced Degradation Protocols
The following are general protocols for performing forced degradation studies. The conditions may need to be adjusted based on the observed stability of this compound. The goal is to achieve 5-20% degradation.[4][5]
1. Acid Hydrolysis
-
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Mix a known volume of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Troubleshooting:
-
Issue: No significant degradation observed.
-
Solution: Increase the acid concentration (e.g., to 1 M HCl), increase the temperature, or extend the reaction time.
-
2. Base Hydrolysis
-
Protocol:
-
Use the same 1 mg/mL stock solution of this compound.
-
Mix a known volume of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Heat the mixture at 60-80°C for a defined duration.
-
Cool the solution and neutralize with 0.1 M hydrochloric acid.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Troubleshooting:
-
Issue: Rapid and extensive degradation.
-
Solution: Use milder conditions: lower base concentration (e.g., 0.01 M NaOH), lower temperature, or shorter time.
-
3. Oxidative Degradation
-
Protocol:
-
Use the same 1 mg/mL stock solution.
-
Mix a known volume of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a set period, protected from light.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Troubleshooting:
-
Issue: No degradation is observed.
-
Solution: Increase the concentration of hydrogen peroxide (e.g., up to 30%), or gently heat the solution (e.g., to 40-50°C).
-
4. Thermal Degradation
-
Protocol (Solid State):
-
Place a known amount of solid this compound in a controlled-temperature oven (e.g., 105°C) for a specified duration.
-
After exposure, dissolve the sample in a suitable solvent for analysis.
-
-
Protocol (Solution State):
-
Reflux the 1 mg/mL stock solution at a high temperature for a set time.
-
-
Troubleshooting:
-
Issue: The physical appearance of the solid changes (e.g., color, melting).
-
Solution: Note these changes as they are part of the stability profile. If melting occurs, it may indicate the degradation product has a lower melting point.
-
5. Photodegradation
-
Protocol:
-
Expose the solid compound and a solution of the compound (in a photostable, transparent container) to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC.
-
-
Troubleshooting:
-
Issue: No significant photodegradation is observed.
-
Solution: Increase the exposure time. Ensure the light source is emitting the appropriate wavelengths.
-
Data Presentation
The following tables present hypothetical quantitative data for the forced degradation of this compound. This data is for illustrative purposes to demonstrate how results from such studies can be presented.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Assay of this compound | % Total Degradation | Number of Degradation Products |
| Control | 24 | 99.8 | 0.2 | 0 |
| 0.1 M HCl (80°C) | 24 | 92.5 | 7.5 | 2 |
| 0.1 M NaOH (60°C) | 8 | 85.3 | 14.7 | 3 |
| 3% H₂O₂ (RT) | 24 | 90.1 | 9.9 | 2 |
| Thermal (105°C, solid) | 48 | 98.2 | 1.8 | 1 |
| Photolytic (UV/Vis) | - | 94.6 | 5.4 | 2 |
Table 2: Retention Times of this compound and its Degradation Products
| Peak | Retention Time (min) |
| This compound | 15.2 |
| Degradation Product 1 (Acid Hydrolysis) | 12.8 |
| Degradation Product 2 (Acid Hydrolysis) | 18.5 |
| Degradation Product 3 (Base Hydrolysis) | 10.4 |
| Degradation Product 4 (Base Hydrolysis) | 13.1 |
| Degradation Product 5 (Oxidative) | 16.7 |
Visualizations
The following diagrams illustrate the experimental workflow and potential degradation pathways.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
- 1. 6,7-Dimethoxy-quinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of 6-Methoxyquinoline-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization of high-purity 6-methoxyquinoline-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization process in a practical question-and-answer format.
Q1: My compound "oils out" as a liquid instead of forming solid crystals upon cooling. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often due to rapid cooling, high impurity levels, or an unsuitable solvent.[1][2]
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (10-20%) to decrease the saturation level.[1]
-
Slow Down Cooling: Allow the flask to cool to room temperature slowly by insulating it or leaving it on the benchtop, undisturbed. Rapid cooling encourages oil formation over crystal nucleation.[1] An ideal crystallization process involves the formation of some crystals over approximately 5 minutes, with continued growth over a 20-minute period.[3]
-
Modify Solvent System: The boiling point of your solvent should ideally be lower than the melting point of your compound.[2] If oiling persists, consider switching to a lower-boiling point solvent or using a solvent/anti-solvent system.[1]
-
Pre-Purification: Impurities can significantly depress the melting point of a compound, leading to oiling out.[1] Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.
Q2: No crystals are forming, even after the solution has cooled completely. What are the next steps?
A2: The absence of crystallization typically indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[3]
-
Seeding: Add a tiny, pure "seed" crystal of this compound to the solution to provide a template for crystal growth.[1][3]
-
Evaporation: If the above methods fail, you may have too much solvent. Gently heat the solution to evaporate a portion of the solvent to increase the concentration, then attempt to cool it again.[2]
-
-
Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. An anti-solvent approach may be more effective.
Q3: The crystallization happened too quickly, resulting in a fine powder or small needles. How can I obtain larger crystals?
A3: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice and leads to poor crystal morphology. This is often caused by using the minimum amount of solvent required for dissolution at high temperatures.[3]
Troubleshooting Steps:
-
Increase Solvent Volume: Reheat the solution to redissolve the solid. Add a slight excess of the hot solvent (5-10% more) to ensure the solution is not oversaturated upon initial cooling.[3]
-
Controlled Cooling: A slower cooling rate is crucial for the growth of larger, higher-purity crystals. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.[1]
Q4: The final product purity has not improved significantly after recrystallization. What are the potential causes?
A4: Low purity after recrystallization can stem from several factors, including the presence of specific types of impurities or suboptimal technique.
Troubleshooting Steps:
-
Insoluble Impurities: If insoluble impurities are present, they should be removed by filtering the hot, saturated solution before cooling (hot filtration).
-
Soluble Impurities: Ensure that the crystals are washed with a minimal amount of ice-cold solvent after filtration to remove any mother liquor containing dissolved impurities. Using too much wash solvent or solvent that is not cold will dissolve some of the product.
-
Co-crystallization: Some impurities may have similar structures and properties to the target compound, allowing them to be incorporated into the crystal lattice. In such cases, an alternative purification method like column chromatography may be necessary. For quinoline synthesis, common impurities can include regioisomers formed during cyclization reactions.[4]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility when cold.[1] Given the structure of this compound, which contains a polar carboxylic acid group and a moderately polar methoxyquinoline core, a range of polar solvents should be screened.[5]
A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[5] A systematic screening approach is recommended.
Solvent Screening Recommendations:
-
Polar Protic Solvents: Alcohols like ethanol or methanol are often good starting points for polar compounds.[5]
-
Polar Aprotic Solvents: Ketones (e.g., acetone) or esters (e.g., ethyl acetate) can be effective.[5]
-
Binary (Mixed) Solvent Systems: A powerful technique is to dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethanol) and then add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexane) dropwise at an elevated temperature until the solution becomes cloudy. Reheat to clarify and then cool slowly.[1][5]
Q2: How can I determine the optimal solvent without extensive trial and error?
A2: A small-scale solvent screening is the most practical approach.
-
Place a small amount of the crude solid (10-20 mg) into several test tubes.
-
Add a few drops of a different test solvent to each tube at room temperature. A good solvent will not dissolve the compound well at this stage.[1]
-
Heat the test tubes that showed poor solubility. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the successful tubes to cool to room temperature and then place them in an ice bath.
-
The best solvent is the one that dissolves the compound when hot and produces a high yield of crystals upon cooling.[1]
Q3: What are the key physicochemical properties of this compound to consider?
Data Presentation
While specific quantitative solubility data for this compound is not available in the cited literature, the following table provides a qualitative guide for solvent selection based on general principles for polar aromatic carboxylic acids.
| Solvent Class | Examples | Expected Solubility Behavior |
| Polar Protic | Ethanol, Methanol | Likely to be a "good" solvent. The compound is expected to be soluble when hot. Water can often be used as an anti-solvent.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate solubility is expected. These are good candidates for single-solvent recrystallization or as the "good" solvent in a binary system.[5] |
| Non-Polar | Hexane, Toluene | Likely to be a "poor" solvent or anti-solvent. The compound is expected to have very low solubility.[5] |
| Aqueous Base | 5% NaHCO₃, 5% NaOH | The carboxylic acid will deprotonate to form a highly water-soluble salt. This is useful for acid-base extraction to remove non-acidic impurities but not for crystallization of the neutral compound. |
Experimental Protocols
Protocol 1: Standard Cooling Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a steam bath or hot plate) while stirring until the solid is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water) dropwise while stirring until the solution becomes persistently cloudy (turbid).
-
Clarification: Gently heat the mixture until the solution becomes clear again.
-
Crystallization and Isolation: Cover the flask and follow steps 3-7 from the Standard Cooling Recrystallization protocol above.
Visualizations
The following diagrams illustrate the general workflows for crystallization and troubleshooting.
Caption: General experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting common crystallization issues.
References
Technical Support Center: Best Practices for the Scale-Up Synthesis of 6-Methoxyquinoline-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scale-up synthesis of 6-methoxyquinoline-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The most prevalent methods for the synthesis of this compound and its derivatives are variations of classical quinoline syntheses. For scale-up, the Doebner reaction and the Oxidation of 2-methyl-6-methoxyquinoline are often considered. The Doebner reaction offers a convergent approach, constructing the quinoline ring in a single pot from p-anisidine, an aldehyde, and pyruvic acid.[1] The oxidation route involves the initial synthesis of 2-methyl-6-methoxyquinoline, often via a Skraup or Doebner-von Miller reaction , followed by oxidation of the methyl group to a carboxylic acid.
Q2: My Skraup/Doebner-von Miller reaction for the 2-methyl-6-methoxyquinoline precursor is highly exothermic and difficult to control. How can I manage this?
A2: The Skraup and Doebner-von Miller reactions are notoriously exothermic.[2] To moderate the reaction on a larger scale, consider the following:
-
Use of Moderators: The addition of ferrous sulfate (FeSO₄) or boric acid can help to control the reaction rate and prevent it from becoming too vigorous.[3]
-
Controlled Reagent Addition: Add concentrated sulfuric acid slowly and portion-wise with efficient cooling and stirring to manage the exotherm.[2]
-
Temperature Control: Maintain a controlled temperature profile. The reaction may need gentle heating to initiate, but the heat source should be removed once the exothermic phase begins.[2]
Q3: I am experiencing low yields in my Doebner reaction due to significant tar and polymer formation. What are the causes and solutions?
A3: Tar and polymer formation are common side reactions in Doebner and related syntheses, often caused by the acid-catalyzed self-condensation of the aldehyde and pyruvic acid.[2] To mitigate this:
-
Biphasic Solvent System: Employing a biphasic medium (e.g., water/toluene) can sequester the carbonyl compounds in the organic phase, reducing their polymerization in the acidic aqueous phase.[2]
-
Slow Reagent Addition: Add the aldehyde and pyruvic acid slowly and in a controlled manner to the reaction mixture.
-
Milder Catalysts: Consider using Lewis acids (e.g., BF₃·OEt₂) instead of strong Brønsted acids like sulfuric acid, which can reduce the extent of polymerization.[4]
Q4: What are the best practices for the purification of this compound at an industrial scale?
A4: Large-scale purification of carboxylic acids like this compound typically involves the following steps:
-
pH Adjustment and Extraction: After reaction completion, the product is often in a basic or acidic aqueous solution. Adjusting the pH to the isoelectric point of the carboxylic acid will cause it to precipitate out of the solution. The precipitated solid can then be isolated by filtration.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture. Common solvents for recrystallization of carboxylic acids include ethanol, acetic acid, or mixtures with water.
-
Decolorization: If the product is colored, treatment with activated carbon during recrystallization can help to remove colored impurities.
Q5: What analytical methods are recommended for determining the purity of the final product?
A5: A combination of analytical techniques should be used to ensure the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of the main component and quantifying impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[5][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of impurities.[7]
-
Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities, such as residual solvents.[5]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the scale-up synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield in Doebner Synthesis | Incomplete reaction. | - Increase reaction time or temperature. - Optimize the catalyst and solvent system.[4] |
| Formation of byproducts (e.g., 2-methylquinoline-4-carboxylic acid derivatives).[8] | - Control the order of reagent addition.[8] - Adjust the stoichiometry of reactants. | |
| Polymerization of reactants. | - Use a biphasic solvent system.[2] - Add carbonyl compounds slowly. - Employ milder acid catalysts.[4] | |
| Vigorous/Runaway Skraup Reaction | Highly exothermic nature of the reaction. | - Add a moderator like ferrous sulfate or boric acid.[3] - Ensure slow and controlled addition of sulfuric acid with efficient cooling.[2] |
| Product Precipitation Issues during Workup | Incorrect pH for precipitation. | - Carefully adjust the pH to the isoelectric point of the carboxylic acid. |
| Product is too soluble in the chosen solvent. | - Use an anti-solvent to induce precipitation. - Concentrate the solution before pH adjustment. | |
| Colored Impurities in Final Product | Tar formation during the reaction. | - Use a moderator in the Skraup reaction.[2] - Optimize reaction conditions to minimize side reactions. |
| Degradation of product during workup. | - Avoid excessive heat during purification steps. | |
| - Decolorize with activated carbon during recrystallization. |
Experimental Protocols
Method 1: Modified Doebner Reaction for this compound
This protocol is adapted from a similar synthesis of a quinoline-4-carboxylic acid derivative and is suitable for scale-up.[4]
Reaction Setup:
-
In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and addition funnels, add p-anisidine (1.0 eq) and acetonitrile.
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.5 eq), at room temperature.
Reaction Execution:
-
Heat the mixture to 65 °C with stirring.
-
In a separate vessel, prepare a solution of pyruvic acid (1.0 eq) in acetonitrile.
-
Slowly add the pyruvic acid solution to the heated reaction mixture over a period of 2-3 hours.
-
Continue to stir the reaction mixture at 65 °C for 20-24 hours, monitoring the progress by TLC or HPLC.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Method 2: Oxidation of 2-Methyl-6-methoxyquinoline
This two-step process involves the initial synthesis of the methylquinoline precursor followed by its oxidation.
Step 1: Synthesis of 2-Methyl-6-methoxyquinoline (via Skraup Reaction)
Adapted from a general Skraup synthesis protocol.[2]
Reaction Setup:
-
In a large reactor, add p-anisidine (1.0 eq), glycerol (4.0 eq), and ferrous sulfate heptahydrate (as a moderator).
Reaction Execution:
-
Slowly and cautiously add concentrated sulfuric acid with efficient cooling and stirring.
-
Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.
Work-up and Purification:
-
Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.
-
Perform steam distillation to separate the 2-methyl-6-methoxyquinoline from the tarry residue.
-
Extract the distillate with a suitable organic solvent (e.g., toluene), dry the organic layer, and concentrate to obtain the product.
Step 2: Oxidation to this compound
General oxidation procedure.
Reaction Setup:
-
Dissolve the 2-methyl-6-methoxyquinoline from Step 1 in a suitable solvent (e.g., pyridine or acetic acid).
Reaction Execution:
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), in portions while controlling the temperature.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC/HPLC).
Work-up and Purification:
-
Cool the reaction mixture and filter to remove any inorganic solids.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Quantitative Data
The following tables summarize typical reaction parameters and expected outcomes. Note that yields are highly dependent on the specific reaction conditions and scale.
Table 1: Modified Doebner Reaction Parameters [4]
| Parameter | Condition | Effect on Yield/Purity |
| Catalyst | BF₃·OEt₂ or BF₃·THF | Lewis acids can improve yields by minimizing polymerization compared to strong Brønsted acids. |
| Solvent | Acetonitrile | Effective solvent for this reaction. |
| Temperature | 65 °C | Provides a good balance between reaction rate and minimizing side reactions. |
| Reactant Ratio | Aniline:Pyruvic Acid (1:1) | A 1:1 stoichiometry is typically used. |
| Typical Yield | 80-90% (on a lab scale) | Yields may decrease on a larger scale and require further optimization. |
Table 2: Skraup Reaction for 6-Methoxyquinoline (Precursor to the target molecule) [3]
| Parameter | Molar Ratio (to p-methoxyaniline) | Notes |
| Glycerol | 4.3 - 4.5 | Acts as the source for the three-carbon chain. |
| p-Methoxy nitrobenzene | 0.50 - 0.54 | Oxidizing agent. |
| Ferrous sulfate | 0.20 - 0.25 | Moderator to control the reaction exotherm. |
| Boric acid | 1.0 - 1.3 | Moderator. |
| Concentrated H₂SO₄ | Added slowly | Catalyst and dehydrating agent. |
| Temperature | 140 °C | Reaction temperature. |
| Reaction Time | 8 - 8.5 hours | |
| Reported Yield | ~65% | For the synthesis of 6-methoxyquinoline. |
Visualizations
Experimental Workflow for Doebner Synthesis
Caption: General experimental workflow for the Doebner synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of 6-Methoxyquinoline-2-carboxylic Acid and Its Quinoline Analogues in Drug Discovery
A detailed analysis for researchers, scientists, and drug development professionals on the synthesis, biological activity, and therapeutic potential of 6-methoxyquinoline-2-carboxylic acid in comparison to other key quinoline analogues.
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Among the diverse array of quinoline derivatives, those bearing a carboxylic acid moiety, particularly at the 2-position, have garnered significant attention for their therapeutic potential. This guide provides a comprehensive comparative analysis of this compound alongside its parent compound, quinoline-2-carboxylic acid, and its positional isomer, quinoline-4-carboxylic acid. We will delve into their synthesis, comparative biological activities supported by experimental data, and the underlying mechanisms of action.
Physicochemical Properties
The introduction of a methoxy group at the 6-position of the quinoline ring can significantly influence the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, impact the compound's pharmacokinetic and pharmacodynamic profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₁₁H₉NO₃ | 203.19 | 1.8 - 2.2 |
| Quinoline-2-carboxylic acid | C₁₀H₇NO₂ | 173.17 | 1.5 - 1.9 |
| Quinoline-4-carboxylic acid | C₁₀H₇NO₂ | 173.17 | 1.3 - 1.7 |
Synthesis of Quinoline-2-Carboxylic Acid Analogues
The synthesis of quinoline-2-carboxylic acids is often achieved through the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[4] This versatile method allows for the introduction of various substituents on the quinoline ring.
General Experimental Protocol: Doebner Reaction for Quinoline-2-Carboxylic Acids
This protocol describes a general method for synthesizing substituted quinoline-2-carboxylic acids.
Materials:
-
Substituted aniline (e.g., p-anisidine for 6-methoxyquinoline derivatives)
-
Aromatic aldehyde
-
Pyruvic acid
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A mixture of the substituted aniline (1.0 eq), aromatic aldehyde (1.0 eq), and pyruvic acid (1.2 eq) is prepared in ethanol.
-
The reaction mixture is refluxed for 2-4 hours.
-
Upon cooling, the product often precipitates from the solution.
-
The precipitate is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent.
-
The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Comparative Biological Activities
Quinoline carboxylic acid derivatives have demonstrated a wide range of pharmacological activities, including anticancer, enzyme inhibitory, and antimicrobial effects. This section provides a comparative overview of the performance of this compound and its selected analogues.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][3]
Table 2: Comparative in vitro Anticancer Activity of Quinoline Analogues
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| Copper complex of 6-methoxyquinoline | A549 (Lung Carcinoma) | MTT Assay | 57.9 µM | |
| Quinoline-2-carboxylic acid | HeLa (Cervical Cancer) | Not specified | Significant cytotoxicity observed | [5] |
| Quinoline-2-carboxylic acid | MCF-7 (Breast Cancer) | Not specified | Growth inhibition observed | [5] |
| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate Cancer) | MTT Assay | 26 µg/mL | [6] |
It is important to note that the data for the 6-methoxy derivative is for a copper complex, which may exhibit different activity compared to the free carboxylic acid. However, it provides a valuable insight into the potential of the 6-methoxyquinoline scaffold in cancer therapy. The mechanism of action for the copper complex of 6-methoxyquinoline in A549 cells involves the induction of oxidative stress, leading to DNA damage, cell cycle arrest at the G2/M phase, and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Enzyme Inhibitory Activity
A promising therapeutic strategy for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase.[1][7] Quinoline-2-carboxylic acid and its analogues have shown potential in this area.
Table 3: Comparative α-Glucosidase and α-Amylase Inhibitory Activity
| Compound | Enzyme | IC₅₀ (µg/mL) | Reference |
| Quinoline-2-carboxylic acid | α-Glucosidase | 9.1 | [8] |
| Quinoline-2-carboxylic acid | α-Amylase | 15.5 | [8] |
| Quinoline-4-carboxylic acid | α-Glucosidase | 60.2 | [9] |
| Quinoline-4-carboxylic acid | α-Amylase | 152.4 | [9] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
pNPG
-
Phosphate buffer (100 mM, pH 6.8)
-
Test compounds
-
Sodium carbonate (0.1 M)
-
96-well plate
-
Microplate reader
Procedure:
-
Add 50 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of α-glucosidase solution (0.2 U/mL) to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of pNPG solution (1 mM).
-
Incubate the plate for 20 minutes at 37°C.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The introduction of a methoxy group can modulate this activity. While direct data for this compound is limited, studies on related compounds provide valuable insights. For instance, some 7-methoxyquinoline derivatives bearing a sulfonamide moiety have shown promising antimicrobial activity against various bacterial and fungal strains, with MIC values ranging from 7.812 to 500 µg/mL.[10]
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
This comparative guide highlights the therapeutic potential of this compound and its analogues. While direct quantitative data for the 6-methoxy derivative is still emerging, the available information on related compounds underscores the significance of the quinoline-2-carboxylic acid scaffold in drug discovery. The methoxy substitution offers a promising avenue for modulating the biological activity and pharmacokinetic properties of these compounds. Further research is warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic potential of this compound and its derivatives in various disease models. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers embarking on the synthesis and evaluation of this promising class of compounds.
References
- 1. Carbohydrate digesting enzymes: Significance and symbolism [wisdomlib.org]
- 2. ijmphs.com [ijmphs.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbohydrate Digestion and Absorption - The Canadian Sugar Institute [sugar.ca]
- 8. benchchem.com [benchchem.com]
- 9. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of 6-Methoxyquinoline-2-Carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-methoxyquinoline-2-carboxylic acid derivatives, focusing on their structure-activity relationships (SAR) in various biological contexts. The information is compiled from recent studies and presented to facilitate the understanding and further development of this important chemical scaffold in drug discovery.
Introduction
The 6-methoxyquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. The addition of a carboxylic acid at the 2-position, along with other substitutions, has led to the development of potent inhibitors of various enzymes and receptors. This guide explores the SAR of these derivatives, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of various this compound derivatives and related compounds from the literature.
Table 1: Anticancer and P-glycoprotein Inhibitory Activities
| Compound ID | R1 | R2 | Cell Line | Biological Activity | IC50 / EC50 (µM) | Reference |
| 1a | -H | -phenyl | MCF-7 (Breast Cancer) | Anti-proliferative | 12-18 | [1] |
| 1b | -H | -phenyl | A549 (Lung Cancer) | Anti-proliferative | 12-18 | [1] |
| 2a | -H | -phenyl | EPG85-257RDB (P-gp positive gastric carcinoma) | P-gp Inhibition | > Verapamil | [2] |
| 2b | -CH2OH | -phenyl | EPG85-257RDB (P-gp positive gastric carcinoma) | P-gp Inhibition | 1.3-fold > Verapamil | [2] |
| 2c | -CH2OH | -4-fluorophenyl | EPG85-257RDB (P-gp positive gastric carcinoma) | P-gp Inhibition | 2.1-fold > Verapamil | [2] |
| 3a | -OH | -H | Esophageal Cancer Cells | COX-2 mRNA reduction | - | [3] |
| 3b | -OH | -H | - | ACE2-SARS-CoV-2 Interaction Inhibition | 0.15 | [3] |
Table 2: Enzyme and Receptor Inhibitory Activities
| Compound ID | Target | Biological Activity | IC50 (µM) | Reference |
| 4a | mGluR1 | Antagonist | 2.16 | [4] |
| 5a | Dihydroorotate Dehydrogenase (DHODH) | Inhibition | - | [5] |
| 6a | Ectonucleotidases (h-NTPDase1) | Inhibition | 0.28 ± 0.03 | [6] |
| 6b | Ectonucleotidases (h-NTPDase2) | Inhibition | 0.92 ± 0.17 | [6] |
| 6c | Ectonucleotidases (h-NTPDase3) | Inhibition | 0.32 ± 0.05 | [6] |
| 6d | Ectonucleotidases (h-NTPDase8) | Inhibition | 0.44 ± 0.08 | [6] |
| 6e | Ectonucleotidases (h-ENPP1) | Inhibition | 0.11 ± 0.02 | [6] |
| 6f | Ectonucleotidases (e5'NT) | Inhibition | 0.092 ± 0.02 | [6] |
Structure-Activity Relationship (SAR) Insights
-
Substitution at the 2-position: Bulky hydrophobic groups at this position are often necessary for potent activity, particularly for inhibitors of dihydroorotate dehydrogenase.[5]
-
The Carboxylic Acid Moiety: The carboxylic acid group at the 2- or 4-position is crucial for the biological activity of many quinoline derivatives. It often acts as a key hydrogen bond donor, facilitating interactions with biological targets.[1] For HDAC inhibitors, the carboxylic acid can bind to zinc ions in the active site.[1]
-
The 6-Methoxy Group: This group can enhance electron density and influence the binding of the molecule to hydrophobic pockets within enzymes.[1]
-
Substitution on the Benzo Ring: The nature and position of substituents on the benzo portion of the quinoline ring significantly impact activity. For instance, in a series of P-glycoprotein inhibitors, a hydroxylmethyl group at the 4-position of the quinoline ring was found to be key for activity.[2]
Experimental Protocols
Synthesis of this compound Derivatives (via Doebner Reaction)
A common method for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction.[1][4]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted p-anisidine (1.0 equiv) and a substituted benzaldehyde (1.1 equiv) in ethanol.
-
Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 equiv).
-
Reflux: Heat the reaction mixture to reflux and maintain for the time specified in the respective literature (typically several hours).
-
Work-up: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 6-methoxy-2-arylquinoline-4-carboxylic acid.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate Rhodamine 123.[2][8]
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., EPG85-257RDB) in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with the test compounds or a positive control (e.g., verapamil) for 30 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the wells and incubate for a further 60 minutes.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence compared to the control indicates P-gp inhibition.
Mandatory Visualizations
Caption: Experimental Workflow for Synthesis and Biological Evaluation.
Caption: P-glycoprotein (P-gp) Inhibition by 6-Methoxyquinoline Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of Quinoline-2-Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Positional isomerism of substituents on this heterocyclic structure can dramatically influence biological outcomes. This guide provides an objective comparative analysis of the biological activities of quinoline-2-carboxylic acid and its isomers, quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, supported by experimental data.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of quinoline-2-carboxylic acid and its isomers. It is important to note that much of the available research has focused on derivatives of these parent compounds, and in such cases, the data is presented to indicate the potential of the core scaffold.
Table 1: Comparative Anticancer Activity (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Quinoline-2-carboxylic acid | MCF-7 (Breast) | Not specified for parent compound, but derivatives show activity | [1] |
| HELA (Cervical) | Not specified for parent compound, but derivatives show activity | [1] | |
| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Derivatives show selective activity | [2] |
| K562 (Leukemia) | Derivatives show selective activity | [2] | |
| Quinoline-4-carboxylic acid | MCF-7 (Breast) | Not specified for parent compound, but derivatives show activity | [1] |
| HCT-116 (Colon) | Derivatives show activity (e.g., 10.9 ± 1.2 for a pyridyl derivative) | [3] |
Note: While direct IC50 values for the parent quinoline carboxylic acids are not always available in the cited literature, studies indicate their potential as antiproliferative agents, often serving as the basis for the synthesis of more potent derivatives.
Table 2: Comparative Antimicrobial Activity (MIC values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-2-carboxylic acid derivatives | Staphylococcus aureus | Derivatives show significant activity | [4] |
| Escherichia coli | Derivatives show significant activity | [4] | |
| Candida species | Derivatives show significant activity | [4] | |
| Quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | 64 (for a 2-phenyl derivative) | [5] |
| Escherichia coli | 128 (for a 2-phenyl derivative) | [5] | |
| Various bacteria and fungi | Derivatives show a range of activities | [6] |
Note: The antimicrobial data is predominantly for derivatives, highlighting the importance of the quinoline carboxylic acid scaffold in developing new antimicrobial agents.
Table 3: Comparative Anti-inflammatory and Enzyme Inhibitory Activity
| Compound | Biological Activity | Assay | IC50/Inhibition | Reference |
| Quinoline-2-carboxylic acid | Antidiabetic | α-Glucosidase Inhibition | 9.1 µg/mL | [7] |
| Antidiabetic | α-Amylase Inhibition | 15.5 µg/mL | [7] | |
| Quinoline-3-carboxylic acid | Anti-inflammatory | LPS-induced inflammation | Appreciable activity | [1][8] |
| Quinoline-4-carboxylic acid | Antidiabetic | α-Glucosidase Inhibition | 60.2 µg/mL | [7] |
| Antidiabetic | α-Amylase Inhibition | 152.4 µg/mL | [7] | |
| Anti-inflammatory | LPS-induced inflammation | Appreciable activity | [1][8] | |
| Enzyme Inhibition | Dihydroorotate Dehydrogenase (DHODH) | Potent inhibition by derivatives | [7] |
Key Observations
From the available data, quinoline-2-carboxylic acid is a significantly more potent inhibitor of both α-glucosidase and α-amylase compared to quinoline-4-carboxylic acid, suggesting its potential in the development of antidiabetic agents.[7] In terms of antiproliferative activity, derivatives of all three isomers have demonstrated notable effects against various cancer cell lines.[1][2] Specifically, quinoline-2-carboxylic acid was the only isomer among the three parent compounds to show significant cytotoxicity against cervical HELA cancer cells in one study.[1] For anti-inflammatory action, both quinoline-3- and quinoline-4-carboxylic acids have shown considerable activity in lipopolysaccharide (LPS)-induced inflammation models.[1][8]
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Desired cancer cell lines (e.g., MCF-7, HELA)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Quinoline-2-carboxylic acid isomers (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline-2-carboxylic acid isomers in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Broth Microdilution for Antimicrobial Susceptibility Testing (MIC)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Quinoline-2-carboxylic acid isomers (dissolved in DMSO)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the quinoline-2-carboxylic acid isomers in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways potentially modulated by quinoline carboxylic acid isomers and a general experimental workflow.
Caption: Putative inhibition of the NF-κB signaling pathway by quinoline isomers.
Caption: Potential inhibition of EGFR/HER-2 signaling by quinoline isomers.
Caption: Mechanism of topoisomerase inhibition by quinoline derivatives.
Conclusion
The comparative analysis of quinoline-2-carboxylic acid and its isomers reveals distinct biological profiles, underscoring the critical role of substituent positioning on the quinoline scaffold. While quinoline-2-carboxylic acid shows promise as an antidiabetic agent, its isomers at the 3- and 4-positions demonstrate significant anti-inflammatory and antiproliferative potential. Much of the current research focuses on more complex derivatives, indicating that these parent isomers serve as valuable starting points for the development of novel therapeutics. Further head-to-head comparative studies of these isomers are warranted to fully elucidate their structure-activity relationships and mechanisms of action, particularly in modulating key signaling pathways. The provided experimental protocols and visualizations serve as a resource for researchers to build upon this foundational knowledge in the pursuit of new and effective drug candidates.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Biological Efficacy of Newly Synthesized 6-Methoxyquinoline-2-Carboxylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of the novel compound, 6-methoxyquinoline-2-carboxylic acid. We will navigate a structured, hypothesis-driven experimental workflow, from initial cytotoxicity screening to mechanistic pathway analysis, while objectively comparing its potential performance against established standards.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Derivatives of quinoline-2-carboxylic acid, in particular, have demonstrated significant potential as anticancer agents, often by inducing apoptosis and cell cycle arrest.[4][5][6] This guide uses this compound as a case study to illustrate a robust preclinical evaluation process.
Our central hypothesis is that this compound exerts selective anticancer activity by modulating critical cell survival signaling pathways, such as PI3K/Akt and/or NF-κB, which are frequently dysregulated in cancer.[7][8] The following experimental plan is designed to rigorously test this hypothesis.
Preclinical Evaluation Workflow
The journey from a newly synthesized compound to a validated drug candidate follows a logical progression of experiments. This workflow is designed to systematically confirm biological activity, elucidate the mechanism of action, and establish a preliminary safety profile. It begins with broad screening to confirm cytotoxicity and progresses to highly specific assays to pinpoint molecular targets.
Part 1: Foundational Efficacy - Cytotoxicity & Proliferation Assays
Objective: To determine if this compound induces cell death in cancer cells and to quantify its potency by calculating the half-maximal inhibitory concentration (IC50).
Rationale: The first critical step in evaluating a potential anticancer agent is to confirm its cytotoxic or anti-proliferative effects.[9] Assays like MTT and XTT are reliable, colorimetric methods that measure the metabolic activity of cells, which correlates with the number of viable cells.[10][11][12] By testing the compound across a panel of cancer cell lines and a non-cancerous control line, we can also assess its selectivity—a key attribute for a promising therapeutic.[13]
Detailed Experimental Protocol: XTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) and a non-cancerous cell line (e.g., MCF-10A normal breast epithelial) into a 96-well plate at a density of 5 x 10³ cells/well. Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). As a positive control for cytotoxicity, use a known chemotherapeutic agent like Doxorubicin. Include a vehicle-only control (e.g., DMSO). Treat the cells with the compounds for 48 hours.
-
XTT Labeling:
-
Thaw the XTT labeling reagent and the electron-coupling reagent.
-
Prepare the XTT labeling mixture by combining 5 mL of the XTT reagent with 0.1 mL of the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to convert the XTT reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Comparative Cytotoxicity Profile
The results should be summarized in a clear, comparative table.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-10A (Normal Breast) IC50 (µM) | Selectivity Index (MCF-10A / MCF-7) |
| This compound | 5.2 | 8.1 | > 50 | > 9.6 |
| Doxorubicin (Reference Drug) | 0.8 | 1.2 | 10.5 | 13.1 |
Note: Data are hypothetical and for illustrative purposes.
Part 2: Elucidating the Mechanism - Apoptosis Induction
Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
Rationale: A key mechanism of action for many successful anticancer drugs is the induction of apoptosis.[14] Evasion of apoptosis is a hallmark of cancer, so compounds that can reactivate this process are highly desirable.[14][15] The Annexin V-FITC/PI assay is a standard flow cytometry method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Detailed Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cancer cells (e.g., MCF-7) in a 6-well plate and treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Data Presentation: Apoptosis Induction Summary
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound (IC50) | 40.2 | 25.3 | 34.5 |
| Doxorubicin (IC50) | 35.8 | 30.1 | 34.1 |
Note: Data are hypothetical and for illustrative purposes.
Part 3: Pinpointing the Molecular Target - Signaling Pathway Analysis
Objective: To investigate the effect of this compound on key cancer-related signaling pathways, specifically PI3K/Akt and NF-κB.
Rationale: The PI3K/Akt/mTOR and NF-κB pathways are central regulators of cell survival, proliferation, and resistance to apoptosis.[7][18][19][20] Their frequent over-activation in various cancers makes them prime therapeutic targets.[21][22] Many quinoline-based compounds are known to interfere with these pathways.[8][23] By using Western Blot to measure the phosphorylation status or degradation of key proteins, we can determine if our compound modulates these critical networks.
The PI3K/Akt Signaling Pathway
This pathway is crucial for cell growth and survival.[22] Activation leads to the phosphorylation of Akt, which in turn inhibits pro-apoptotic proteins. Inhibiting this pathway can restore the cell's ability to undergo apoptosis.
The NF-κB Signaling Pathway
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a protein complex that controls the transcription of DNA and is critical in regulating inflammatory responses and cell survival.[20] In its inactive state, it is held in the cytoplasm by an inhibitor protein, IκBα. Upon activation of the pathway, IκBα is phosphorylated and degraded, allowing NF-κB to enter the nucleus and promote the expression of pro-survival genes.[8][20]
Detailed Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Treat cancer cells with this compound at its IC50 for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane and then incubate with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, IκBα, and a loading control like β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity to determine the relative changes in protein levels or phosphorylation status compared to the control. A decrease in p-Akt levels or the stabilization of IκBα would suggest pathway inhibition.
Conclusion and Future Outlook
This guide outlines a systematic and robust approach to confirming the biological efficacy of a novel compound, this compound. By following this workflow, researchers can generate a comprehensive data package that includes:
-
Potency and Selectivity: IC50 values against multiple cancer cell lines and a normal cell line.
-
Mechanism of Cell Death: Confirmation of apoptosis induction.
-
Molecular Mechanism of Action: Identification of modulated signaling pathways.
Positive results from these in vitro studies would provide a strong rationale for advancing the compound to in vivo testing, such as in mouse xenograft models, to evaluate its anti-tumor efficacy and safety in a whole-organism context.[24][25][26] The collective data will be crucial for establishing the therapeutic potential of this compound and guiding its future development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Development of Semisynthetic Apoptosis-Inducing Agents Based on Natural Phenolic Acids Scaffold: Design, Synthesis and In-Vitro Biological Evaluation [mdpi.com]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 20. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 21. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 23. scbt.com [scbt.com]
- 24. iv.iiarjournals.org [iv.iiarjournals.org]
- 25. mdpi.com [mdpi.com]
- 26. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Cross-Validation of 6-Methoxyquinoline-2-Carboxylic Acid with Published Literature
Introduction: The Imperative of Spectroscopic Validation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Any ambiguity in the identity of a synthesized compound can lead to erroneous biological data and hinder the progress of a research program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating molecular structure.[1] Cross-validation of experimental data with published literature serves as a critical checkpoint to ensure the correct compound has been synthesized. In the absence of a complete reference dataset for 6-methoxyquinoline-2-carboxylic acid, we will build a validated profile from its constituent chemical moieties and related structures.
Experimental Protocol for Data Acquisition
To ensure data integrity, it is crucial to follow standardized protocols for sample preparation and instrument operation.
Sample Preparation
A pure, dry sample of the synthesized this compound is essential for clean, interpretable spectra.
-
For NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect chemical shifts, particularly for labile protons like the carboxylic acid proton.[2]
-
For IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.
-
For Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI).
Instrumentation and Parameters
-
NMR: A 400 MHz or higher field spectrometer is recommended for good signal dispersion. Standard ¹H, ¹³C, and correlation spectroscopy (e.g., COSY, HSQC) experiments should be performed.
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer with a typical scanning range of 4000-400 cm⁻¹ is standard.
-
MS: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
Building the Reference Profile and Cross-Validation
This section outlines the expected spectroscopic features for this compound based on literature for analogous compounds and general principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the methoxy group protons, and the carboxylic acid proton. The expected chemical shifts (in ppm) are based on data for similar quinoline and isoquinoline carboxylic acids.[2]
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale & Comparison Points |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | The acidic proton's chemical shift is often broad and can vary with solvent and concentration due to hydrogen bonding.[2] This is a characteristic feature of carboxylic acids.[3] |
| Quinoline Ring Protons | 7.0 - 9.0 | Doublets, Multiplets | The specific coupling patterns and chemical shifts will be indicative of the substitution pattern on the quinoline ring. |
| Methoxy Protons (-OCH₃) | 3.7 - 4.0 | Singlet | The methoxy group protons at the 6-position are expected to appear as a sharp singlet, as seen in related methoxyquinoline compounds.[2] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale & Comparison Points |
| Carboxylic Acid Carbonyl (-C OOH) | 165 - 185 | The carbonyl carbon of a carboxylic acid typically appears in this downfield region.[3] |
| Quinoline Ring Carbons | 110 - 160 | The aromatic carbons of the quinoline ring will have distinct chemical shifts based on their electronic environment. |
| Methoxy Carbon (-OC H₃) | ~55 | This is a typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale & Comparison Points |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | This characteristically broad peak is due to hydrogen bonding between carboxylic acid molecules.[3][4][5] |
| C=O Stretch (Carboxylic Acid) | 1690 - 1760 | Strong, Sharp | The position of this band can be influenced by conjugation and hydrogen bonding.[3][4] |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | This stretch is also characteristic of the carboxylic acid functional group.[4] |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple Bands | These bands are indicative of the quinoline ring system. |
| C-O-C Stretch (Methoxy) | 1000 - 1300 | Strong | The ether linkage of the methoxy group will show a strong absorption in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Analysis | Expected Result | Rationale & Comparison Points |
| Molecular Ion Peak (M⁺) | m/z = 203.06 | This corresponds to the molecular weight of C₁₁H₉NO₃. High-resolution mass spectrometry should confirm this with high accuracy. |
| Key Fragmentation | [M - COOH]⁺ (m/z = 158) | A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group.[6][7] Further fragmentation of the quinoline ring may also be observed.[6] |
Workflow for Spectroscopic Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of spectroscopic data.
Conclusion: A Self-Validating System
By systematically acquiring experimental data and comparing it against a theoretically derived profile based on published literature for similar structures, researchers can confidently validate the structure of this compound. Discrepancies between the experimental and expected data should prompt further investigation into the purity of the sample or the possibility of an alternative structure. This guide provides a robust framework for ensuring the scientific integrity of research involving this and other synthesized compounds.
References
Comparative Docking Analysis of 6-Methoxyquinoline-2-Carboxylic Acid: An In Silico Investigation Across Key Protein Targets
For Immediate Release
This guide presents a comparative analysis of the binding affinities of 6-methoxyquinoline-2-carboxylic acid with a selection of therapeutically relevant protein targets. While direct experimental comparative studies on this specific molecule are not extensively available in published literature, this report synthesizes data from analogous quinoline derivatives to provide a predictive overview of its potential interactions. The following sections detail the computational methodologies, present comparative data for related compounds, and outline a general protocol for conducting such docking studies.
Data Presentation: Comparative Docking Performance of Quinoline Derivatives
To establish a baseline for the potential binding affinities of this compound, the following tables summarize the molecular docking results for structurally similar quinoline derivatives against various protein targets. It is important to note that docking scores can vary based on the software, force fields, and specific parameters used in the simulation.
| Compound/Analog | Target Protein | PDB ID | Docking Score (kcal/mol) |
| 2-Aryl-quinoline-4-carboxylic acid derivative | Leishmania major N-myristoyltransferase (LmNMT) | 2WSA | High Affinity (Specific score not provided)[1] |
| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivative | P-glycoprotein | 6C0V | -9.22[2] |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acid (Compound 3e) | Cancer-related protein | 1S63 | -8.57[3] |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acid (Compound 3g) | Tuberculosis protein | 2X22 | -8.36[3] |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acid (Compound 3d) | Malarial protein | 1CET | -8.29[3] |
| Pyrazoline-containing quinoline derivative (Compound 4) | HIV Reverse Transcriptase | 4I2P | -10.675[4] |
| Celastrol-primaquine conjugate (contains 6-methoxyquinoline) | Sarco-endoplasmic reticulum Ca2+ transport ATPase (SERCA) | 1IWO | -10.4[5] |
| Thiopyrano[2,3-b]quinoline derivative | CB1a | 2IGR | -6.1[6] |
| Quinoline-Stilbene Analog 24 | E. coli DNA Gyrase B | Not Specified | -7.1[7] |
Experimental Protocols
A generalized workflow for conducting a comparative molecular docking study is outlined below. This protocol can be adapted for the specific analysis of this compound against a panel of selected target proteins.
Preparation of the Ligand
The three-dimensional structure of this compound is constructed using molecular modeling software (e.g., Avogadro, ChemDraw). The structure is then energetically minimized using a suitable force field (e.g., MMFF94). The final optimized structure is saved in a format compatible with docking software (e.g., .pdbqt).
Target Protein Selection and Preparation
Target proteins are selected based on their therapeutic relevance and known interactions with quinoline derivatives. High-resolution crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). The protein structures are prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Defining the binding site or active site cavity based on the location of the co-crystallized ligand or through binding site prediction algorithms.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD. The prepared ligand is docked into the defined binding site of each prepared target protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity, typically expressed as a docking score in kcal/mol. A more negative score generally indicates a more favorable binding interaction.
Analysis of Docking Results
The results of the docking simulations are analyzed to:
-
Identify the best-ranked binding pose for the ligand with each target protein.
-
Compare the docking scores across the different protein targets.
-
Visualize and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein's binding site.
Mandatory Visualization
The following diagrams illustrate the general workflow for a comparative docking study and a hypothetical signaling pathway that could be influenced by a quinoline derivative based on the identified protein targets.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcps.org [ijcps.org]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxamide [mdpi.com]
- 6. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 6-methoxyquinoline-2-carboxylic Acid
This guide provides crucial safety and logistical information for the handling and disposal of 6-methoxyquinoline-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
While specific toxicity data for this compound is limited, related compounds and available Safety Data Sheets (SDS) indicate that it should be handled with care. The primary hazards are associated with skin and eye irritation.[1][2] It is classified as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2).[1][2] Therefore, appropriate personal protective equipment and handling procedures are mandatory to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. It is crucial to inspect all PPE before use to ensure its integrity.
| Body Area | Required PPE | Specifications and Guidelines |
| Eyes/Face | Chemical safety goggles or a face shield | Must meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3] Ensure a complete seal around the eyes. |
| Hands | Chemical-impermeable gloves | Nitrile or neoprene gloves are recommended.[4] Avoid PVC gloves as they offer little protection against chemical exposures.[5] Change gloves regularly or immediately if contaminated, torn, or punctured.[6] |
| Body | Protective disposable gown or lab coat | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[6] For significant exposure risks, wear appropriate protective clothing to prevent skin contact.[3] |
| Respiratory | NIOSH/MSHA or European Standard EN 136 approved respirator | Required for large-scale operations, in case of emergencies, or when exposure limits might be exceeded.[3] For most activities, an N-95 or N-100 particle mask is sufficient.[5] Surgical masks are not a suitable substitute.[5][7] |
Operational Plan: Safe Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8]
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[10]
-
Prevent all personal contact, including inhalation of dust or vapors.[3]
-
Do not eat, drink, or smoke in the designated handling area.[1][3]
-
Wash hands thoroughly with soap and water after handling the chemical.[1][2][9]
Emergency Procedures
Spills:
-
In case of a spill, evacuate personnel from the immediate area.[10]
-
For minor spills of solid material, carefully sweep up the substance to avoid generating dust and place it in a suitable, closed container for disposal.[3][10]
-
Ventilate the affected area.[1]
-
Wash the spill area thoroughly with water after the material has been collected.[3]
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical attention.[1][2][9]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[9][10] Remove contact lenses if present and easy to do so.[1][2][9] Continue rinsing and seek immediate medical attention.[1][2][9]
-
Inhalation: Move the individual to fresh air.[9][10] If breathing is difficult or has stopped, provide artificial respiration.[9][10] Seek medical attention if you feel unwell.[9]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Disposal Plan
The disposal of this compound and its contaminated waste must be carried out in strict accordance with all local, state, and federal regulations.[3]
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container for hazardous waste.[3]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for proper disposal.[3] Do not dispose of this chemical down the drain or in the regular trash.[3]
Workflow for Handling this compound
References
- 1. chemos.de [chemos.de]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 6-METHOXY-QUINOLINE-2-CARBOXYLIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
